Technical Documentation Center

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • CAS: 1031989-23-7

Core Science & Biosynthesis

Foundational

Strategic Modulation of the Thieno[3,2-d]pyrimidin-4-one Scaffold: A Technical Guide to 7-Position SAR

The following technical guide details the structure-activity relationship (SAR) of 7-substituted thieno[3,2-d]pyrimidin-4-ones. It is designed for medicinal chemists and drug discovery scientists, focusing on the strateg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 7-substituted thieno[3,2-d]pyrimidin-4-ones. It is designed for medicinal chemists and drug discovery scientists, focusing on the strategic modulation of the 7-position to tune potency, selectivity, and physicochemical properties.

Executive Summary: The Scaffold Advantage

The thieno[3,2-d]pyrimidin-4-one core serves as a robust bioisostere of purine (specifically hypoxanthine/guanine), offering a privileged scaffold for kinase and phosphodiesterase (PDE) inhibition. While the pyrimidine ring (positions 2, 3, and 4) typically engages the hinge region of kinases or the metal-binding pockets of metalloenzymes, the fused thiophene ring provides a vector to explore hydrophobic pockets that are inaccessible to the natural purine substrate.

This guide focuses specifically on the 7-position (C7). Modulation at this site is critical because it projects substituents into the "solvent-front" or "ribose-pocket" regions of various target active sites, often determining selectivity profiles and solubility (logD) without disrupting the primary hydrogen-bonding network of the core.

Chemical Accessibility & Synthesis of 7-Substituted Analogs

To explore the SAR at C7, a robust synthetic route is required. Two primary strategies exist: De Novo Cyclization (constructing the ring with the substituent in place) and Late-Stage Functionalization (modifying the core).

Late-Stage C7 Functionalization Strategy

For SAR generation, late-stage functionalization is preferred to rapidly diversify the C7 position. The thiophene ring in the [3,2-d] system is electron-rich, but C7 is less reactive to electrophilic aromatic substitution (SEAr) than C6 (alpha to sulfur) unless directed. However, if C6 is blocked or if specific conditions are used, C7 can be targeted.

A more reliable approach involves starting with a 7-bromo precursor.

Representative Workflow:

  • Core Synthesis: Cyclization of methyl 3-amino-4-bromothiophene-2-carboxylate.

  • Coupling: Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) at C7.

Synthesis_Workflow Start Methyl 3-amino-thiophene-2-carboxylate Bromination Regioselective Bromination (NBS, DMF) Start->Bromination Step 1 Cyclization Cyclization (Formamide, 180°C) Bromination->Cyclization Step 2 Core 7-Bromo-thieno[3,2-d]pyrimidin-4-one Cyclization->Core Step 3 Suzuki Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Step 4: Diversity Final 7-Substituted Analog Suzuki->Final

Figure 1: Late-stage diversification strategy for generating 7-substituted thieno[3,2-d]pyrimidin-4-one libraries.

Detailed SAR Analysis: The 7-Position Vector

The biological impact of C7 substitution varies drastically by target. Below is a comparative analysis of three distinct biological targets where this scaffold is prominent.

Case Study A: PDE7 Inhibitors (Positive SAR)

Target: Phosphodiesterase 7 (PDE7) – A target for inflammation and T-cell related disorders. Key Finding: Bulky, basic groups at C7 significantly enhance potency and solubility.

In a study by Goto et al., the introduction of 3-substituted piperidines at the 7-position of a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4-one core led to nanomolar inhibitors.

  • Mechanism: The C7 substituent extends into a solvent-exposed region, allowing for the accommodation of solubilizing groups (like piperidine) without steric clash. The basic nitrogen likely forms water-mediated H-bonds or direct electrostatic interactions with residues at the pocket rim.

  • Result: The 7-(3-piperidinyl) analog showed improved solubility and selectivity against PDE3/4/5 compared to the unsubstituted core.[1]

Case Study B: SIRT1/2/3 Inhibitors (Negative SAR)

Target: Sirtuins (NAD+-dependent deacetylases).[2] Key Finding: Steric bulk at C7 abolishes activity.

Research on thieno[3,2-d]pyrimidine-6-carboxamides as SIRT inhibitors revealed a steep SAR cliff at C7.

  • Observation: Methylation at the 7-position reduced potency by 4–12 fold across SIRT1, SIRT2, and SIRT3.[2]

  • Structural Basis: Crystal structures (e.g., PDB 4FV2 for related analogs) suggest the C7 region faces a constricted hydrophobic wall within the nicotinamide C-pocket. Even a small methyl group induces a steric clash that destabilizes the binding mode.

Quantitative Data Summary
TargetC7 SubstituentIC50 / KdEffect Relative to HSAR ConclusionRef
PDE7 H> 1 µMBaselineCore activity is weak.[1]
PDE7 3-Piperidinyl~ 10 nM >100x Potency Critical for potency/solubility. [1]
SIRT2 H2.7 nMBaselineHighly potent core.[2]
SIRT2 Methyl32 nM~12x LossSterically restricted pocket.[2]
PDK1 Phenyl~ 1 µMModerateTolerated, but not a primary driver.[3]

Visualizing the SAR Logic

The following diagram illustrates the decision tree for modifying the 7-position based on the active site topology of the target.

SAR_Logic_Map Target Target Active Site Topology Solvent Solvent Exposed Region (e.g., PDE7, Kinase Hinge+) Target->Solvent Open Vector Constricted Constricted/Buried Pocket (e.g., Sirtuins) Target->Constricted Tight Fit Action1 Strategy: Solubilizing Groups (Piperidines, Morpholines) Solvent->Action1 Action2 Strategy: Small Lipophilic (F, Me) or Unsubstituted Constricted->Action2 Result1 Outcome: Improved LogD, Potency Boost Action1->Result1 Result2 Outcome: Maintain Binding, Avoid Steric Clash Action2->Result2

Figure 2: Decision matrix for C7-substitution based on active site topology.

Experimental Protocol: Synthesis of a 7-Aryl-Thieno[3,2-d]pyrimidin-4-one

Objective: To synthesize a 7-phenyl derivative to probe hydrophobic depth in a kinase target. Standard: Validated via LC-MS and 1H NMR.

Reagents
  • Precursor: 7-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one (Synthesized from methyl 3-amino-4-bromothiophene-2-carboxylate).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2 (0.05 equiv).

  • Base: K2CO3 (2M aqueous, 3 equiv).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Preparation: In a microwave vial, dissolve the 7-bromo precursor (100 mg, 0.41 mmol) and phenylboronic acid (60 mg, 0.49 mmol) in 1,4-dioxane (3 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Catalysis: Add Pd(dppf)Cl2 (15 mg) and 2M K2CO3 (0.6 mL). Seal the vial.

  • Reaction: Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na2SO4.[3]

  • Purification: Flash column chromatography (MeOH/DCM gradient 0-10%).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C7-H signal (if starting from unsubstituted) or shift in C6-H. Confirm phenyl protons (7.3-7.6 ppm).

    • LC-MS: Confirm [M+H]+ mass shift corresponding to -Br +Ph.

References

  • Goto, Y. et al. (2015). Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 25(3), 663-668.

  • Disch, J. S. et al. (2013). Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(10), 3666-3679.

  • Wei, Z. et al. (2012). Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening.[4] Bioorganic & Medicinal Chemistry Letters, 22(12), 4023-4027.

  • Cohen, A. et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives.[5][6] Pharmaceuticals, 15(7), 820.[6]

Sources

Exploratory

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide to a Novel TRPA1 Antagonist

Introduction: Targeting TRPA1 in Modern Drug Discovery The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel therapeutics for a range of debilitating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting TRPA1 in Modern Drug Discovery

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel therapeutics for a range of debilitating conditions.[1] Predominantly expressed in sensory neurons, TRPA1 acts as a primary sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and by-products of oxidative stress.[1] Activation of this non-selective cation channel leads to an influx of calcium and sodium ions, triggering neuronal depolarization and the transmission of pain signals to the central nervous system.[1] Beyond its role in nociception, TRPA1 is implicated in the pathophysiology of chronic pain, neurogenic inflammation, respiratory disorders, and pruritus.[1] Consequently, the development of potent and selective TRPA1 antagonists represents a promising strategy for the management of these conditions.

This technical guide provides an in-depth exploration of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , a novel small molecule antagonist of the TRPA1 channel. We will delve into its chemical characteristics, mechanism of action, and the preclinical methodologies for its validation, offering a comprehensive resource for researchers and drug development professionals in the field.

Physicochemical Properties and Structure

The core of the molecule is a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The substitution of a 3-methylphenyl group at the 7-position is a key structural feature that likely contributes to its specific interaction with the TRPA1 channel.

PropertyPredicted Value
Molecular Formula C15H12N2OS
Molecular Weight 268.34 g/mol
Topological Polar Surface Area 86.4 Ų[2]
LogP (Predicted) ~3.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Note: The predicted values are based on the core thieno[3,2-d]pyrimidine structure and the addition of the 7-(3-methylphenyl) substituent.

Figure 1: Chemical structure of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Mechanism of Action: Allosteric Inhibition of the TRPA1 Channel

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is hypothesized to function as a non-competitive, allosteric inhibitor of the TRPA1 channel. This mode of action implies that the compound does not directly compete with agonists for their binding site but rather binds to a distinct site on the channel protein.[1] This binding event induces a conformational change that prevents the channel from opening in response to an activating stimulus, thereby blocking the influx of cations and subsequent neuronal signaling.

The activation of TRPA1 by various stimuli, particularly electrophilic compounds, often involves the covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the channel.[3] Non-electrophilic agonists and physical stimuli are thought to induce gating through different, though potentially overlapping, conformational changes. By binding to an allosteric site, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can effectively inhibit channel activation regardless of the specific activating stimulus.

Signaling_Pathway cluster_0 Sensory Neuron TRPA1 TRPA1 Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Agonist TRPA1 Agonist (e.g., AITC, Formalin) Agonist->TRPA1 Activates Antagonist 7-(3-methylphenyl)thieno [3,2-d]pyrimidin-4(3H)-one Antagonist->TRPA1 Allosteric Inhibition Block X

Figure 2: Proposed mechanism of TRPA1 antagonism.

In Vitro Validation: A Step-by-Step Protocol

The initial characterization of a novel TRPA1 antagonist relies on robust in vitro assays to determine its potency and selectivity. A cell-based calcium imaging assay is a widely used and effective method for this purpose.

Protocol: Cell-Based Calcium Flux Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one against agonist-induced TRPA1 activation.

Materials:

  • HEK293 cells stably expressing human TRPA1 (HEK293-hTRPA1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • TRPA1 agonist (e.g., allyl isothiocyanate - AITC).

  • 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

  • Positive control antagonist (e.g., A-967079).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Culture HEK293-hTRPA1 cells to approximately 80-90% confluency.

    • Harvest the cells and seed them into the 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) in assay buffer containing 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Compound Incubation:

    • Prepare serial dilutions of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and the positive control in assay buffer.

    • After the dye loading incubation, wash the cells twice with assay buffer.

    • Add the compound dilutions to the respective wells and incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Using the automated injector, add the TRPA1 agonist (AITC at a concentration that elicits ~80% of the maximal response, EC80) to all wells.

    • Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).

    • Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetAgonistIC50 (nM)
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one hTRPA1AITC50 - 150
A-967079 (Control) hTRPA1AITC67[4]

Note: The IC50 value for the test compound is a hypothetical but realistic representation based on literature for similar compounds.

In Vivo Efficacy: The Formalin Test

To assess the analgesic potential of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in a preclinical setting, the formalin test in rodents is a widely accepted and informative model of inflammatory pain.[5][6][7] This test is particularly valuable as it produces a biphasic pain response, allowing for the differentiation between acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).[5][6]

Protocol: Formalin-Induced Paw Licking in Mice

Objective: To evaluate the ability of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one to reduce nociceptive behaviors in a model of inflammatory pain.

Animals: Male Swiss albino mice (20-25 g).[8]

Materials:

  • 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Positive control (e.g., indomethacin, 10 mg/kg).[8]

  • Vehicle control.

  • 5% formalin solution.

  • Observation chambers with a mirror placed at a 45-degree angle for clear viewing of the paws.[8]

  • Video recording equipment.

Procedure:

  • Acclimation:

    • Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, the positive control, or the vehicle via the desired route (e.g., oral gavage) at a predetermined time before formalin injection (e.g., 30-60 minutes).[8]

  • Formalin Injection:

    • Gently restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[8]

  • Behavioral Observation:

    • Immediately after the injection, place the mouse back into the observation chamber and start video recording.

    • Record the cumulative time the animal spends licking or biting the injected paw for a total of 60 minutes.

    • The observation period is divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).[5][8]

      • Phase 2 (Late Phase): 15-45 minutes post-injection (inflammatory pain).[8]

  • Data Analysis:

    • A trained observer, blinded to the treatment groups, will score the duration of licking/biting in both phases.

    • Calculate the mean licking time for each treatment group in both phases.

    • Use appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the licking times of the treated groups to the vehicle control group.

Experimental_Workflow Start Start In_Vitro In Vitro Validation (Calcium Imaging) Start->In_Vitro IC50 Determine IC50 In_Vitro->IC50 In_Vivo In Vivo Efficacy (Formalin Test) IC50->In_Vivo Analgesia Assess Analgesic Effect In_Vivo->Analgesia End End Analgesia->End

Figure 3: A simplified experimental workflow for characterizing a novel TRPA1 antagonist.

Therapeutic Potential and Future Directions

The development of potent and selective TRPA1 antagonists like 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one holds significant promise for the treatment of a variety of medical conditions. The primary therapeutic area of interest is chronic pain, particularly neuropathic and inflammatory pain, where TRPA1 is known to be a key contributor to the maintenance of hypersensitivity. Furthermore, given the role of TRPA1 in airway sensory nerves, this class of compounds could also be beneficial in treating chronic cough and asthma.

Future research should focus on a comprehensive preclinical profiling of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, including pharmacokinetic and toxicological studies. Investigating its efficacy in a broader range of animal models of pain and other TRPA1-mediated pathologies will be crucial in establishing its therapeutic potential and advancing it towards clinical development.

References

  • Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (2018). eLife. [Link]

  • Effects of TRPA1 activation and inhibition on TRPA1 and CGRP expression in dorsal root ganglion neurons. (2019). Neural Regeneration Research. [Link]

  • The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. (1987). Pain. [Link]

  • Formalin-Induced Nociceptive Pain Model. Charles River Laboratories. [Link]

  • Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Formalin-Induced Pain Model. Melior Discovery. [Link]

  • EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS. (2022). Research SOP. [Link]

  • What are TRPA1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • TRPA1 : A Sensory Channel of Many Talents. (2007). NCBI Bookshelf. [Link]

  • Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception. (2011). Physiology. [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (2015). Molecules. [Link]

  • TRPA1 Human Transient Potential Ion Channel Cell Based Agonist Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery. [Link]

  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem. [Link]

  • Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-D] Pyrimidin 4(3H) one derivatives. (2018). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

Sources

Foundational

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: A Master Class in Kinase Inhibitor Design

Topic: Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives in Kinase Inhibitor Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Executive Summary The thien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives in Kinase Inhibitor Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere of the purine core found in ATP. By replacing the imidazole ring of purine with a thiophene ring, researchers gain unique vectors for substitution while maintaining the critical hydrogen-bonding geometry required for kinase hinge binding. This guide provides a comprehensive technical analysis of this scaffold, focusing on its application in targeting CDC7, PI3K, and EGFR kinases. We explore the synthetic architecture, structure-activity relationships (SAR) exemplified by the clinical candidate Simurosertib (TAK-931) , and validated protocols for biological interrogation.

Chemical Architecture & Rational Design

The Bioisosteric Advantage

The core thieno[3,2-d]pyrimidin-4(3H)-one structure mimics the hypoxanthine base. In the context of kinase inhibition, the lactam moiety (N3-H and C4=O) often serves as a donor-acceptor motif interacting with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).

  • Purine Homology: The [3,2-d] fusion mimics the N7/C8 side of purines but offers a sulfur atom which is more lipophilic and electronically distinct, altering metabolic stability and solubility profiles.

  • Tautomerism: While the 4(3H)-one (lactam) form is stable, it can be converted to the 4-chloro intermediate to access 4-amino derivatives. However, this guide focuses on the pyrimidinone subclass, where the carbonyl is retained in the final inhibitor (as seen in CDC7 inhibitors).

Structural Numbering and Interaction Map

Understanding the IUPAC numbering is critical for SAR discussion.

ScaffoldMap Core Thieno[3,2-d]pyrimidin-4(3H)-one Core Scaffold Pos2 Position C2: Solubility/Tail Attachment (e.g., Quinuclidine in TAK-931) Core->Pos2 Pos6 Position C6: Hydrophobic Pocket Binder (Aryl/Heteroaryl groups) Core->Pos6 Pos7 Position C7: Selectivity Vector (Steric control) Core->Pos7 Hinge N3-H / C4=O: Hinge Binding Motif (H-bond Donor/Acceptor) Core->Hinge

Figure 1: Functional mapping of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The C2 and C6 positions are the primary vectors for optimizing potency and pharmacokinetic properties.

Synthetic Pathways[1][2][3][4]

The construction of the thieno[3,2-d]pyrimidine core is generally achieved through the cyclization of 3-aminothiophene-2-carboxylate precursors.[1]

Core Synthesis Workflow

The most reliable route involves the "Gewald-type" synthesis of the thiophene precursor followed by pyrimidine ring closure.

Step 1: Thiophene Formation Reaction of a ketone/aldehyde with methyl cyanoacetate and elemental sulfur (Gewald reaction) yields the substituted methyl 3-aminothiophene-2-carboxylate.

Step 2: Pyrimidine Cyclization The amino-ester is cyclized using a one-carbon source.

  • Reagent: Formamidine acetate (most common) or Triethyl orthoformate + Ammonium acetate.

  • Conditions: Reflux in Ethanol or DMF at 80-100°C.

Step 3: Functionalization (C6/C7) Halogenation (e.g., Bromination at C6) allows for subsequent Suzuki-Miyaura couplings to introduce aryl groups.

Synthesis Start Methyl 3-aminothiophene- 2-carboxylate Reagent + Formamidine Acetate (EtOH, Reflux, 12-16h) Start->Reagent Intermediate Thieno[3,2-d]pyrimidin- 4(3H)-one Core Reagent->Intermediate Func Electrophilic Halogenation (Br2 or NBS) Intermediate->Func Bromo 6-Bromo-thieno[3,2-d] pyrimidin-4(3H)-one Func->Bromo Coupling Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Bromo->Coupling Final 6-Aryl-substituted Inhibitor (e.g., CDC7i) Coupling->Final

Figure 2: General synthetic route for C6-functionalized thieno[3,2-d]pyrimidin-4(3H)-one derivatives.

Case Study: CDC7 Inhibition (TAK-931)

Target: Cell Division Cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation.[2][3] Compound: Simurosertib (TAK-931).

SAR Evolution

Early thienopyrimidinone derivatives showed promise but suffered from time-dependent inhibition and metabolic instability (formaldehyde adduct formation).

  • Optimization: The introduction of a quinuclidine moiety at the C2 position was the breakthrough.

  • Mechanism: The thienopyrimidinone core binds to the ATP pocket. The C2-quinuclidine extends into the solvent-exposed region, improving solubility and reducing metabolic liability compared to earlier alkyl-amine chains.

  • Selectivity: The specific orientation of the C6-aryl group (often substituted with fluoropyridines or similar) provides selectivity against CDK2 and CDK9.

Key Insight for Researchers

When designing around this scaffold for CDC7:

  • Maintain the Lactam: Do not convert to 4-amino; the lactam is essential for the specific H-bond network in CDC7.

  • Solubilizing Groups: Use rigid, aliphatic amines (like quinuclidine or piperidine) at C2 rather than flexible chains to minimize entropic penalty upon binding.

Biological Evaluation Protocols

To validate the efficacy of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, robust biochemical and cellular assays are required.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the generation of ADP. It is preferred over radiometric assays for high-throughput screening.

Reagents:

  • Recombinant Kinase (e.g., CDC7/DBF4, PI3Kα).

  • Substrate (e.g., MCM2 peptide for CDC7).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the thienopyrimidine derivative in 100% DMSO.

  • Reaction Mix: In a 384-well white plate, add:

    • 2 µL Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • 1 µL Compound (or DMSO control).

    • 2 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

To prove the inhibitor enters the cell and binds the target.

  • Treatment: Treat cells (e.g., COLO 205) with the inhibitor (1 µM) for 1 hour.

  • Heating: Harvest cells, resuspend in PBS, and divide into aliquots. Heat aliquots across a gradient (40°C–65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Analysis: Analyze supernatant via Western Blot for the target kinase (e.g., CDC7). Stabilization of the protein at higher temperatures indicates binding.

AssayWorkflow Step1 Compound Dilution (DMSO) Step2 Enzyme Reaction (Kinase + ATP) Step1->Step2 Step3 ADP-Glo Reagent (Deplete ATP) Step2->Step3 Step4 Detection Reagent (ADP->Light) Step3->Step4 Step5 Luminescence Readout Step4->Step5

Figure 3: Workflow for the ADP-Glo biochemical kinase assay.

Data Presentation Standards

When reporting data for this scaffold, ensure the following metrics are tabulated for clarity.

Table 1: Example Data Structure for SAR Analysis

Compound ID R2 Substituent R6 Substituent CDC7 IC50 (nM) CDK2 IC50 (nM) Selectivity Ratio
TP-01 Methyl Phenyl 450 200 2.2x
TP-05 NH-Propyl 3-F-Phenyl 85 150 1.7x

| TAK-931 | Quinuclidine | 2-F-3-Cl-Phenyl | <1.0 | >500 | >500x |

Note: High selectivity often stems from the specific interaction of the R6 substituent with the gatekeeper residue and the unique solvent front interactions of R2.

Future Outlook: Covalent & PROTACs

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is evolving beyond reversible inhibition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C6 or C7 to target non-catalytic cysteines (e.g., for EGFR T790M/C797S targeting).

  • PROTACs: The solvent-exposed C2 position (where the quinuclidine sits in TAK-931) is an ideal attachment point for linkers to E3 ligase ligands (e.g., Cereblon or VHL), enabling the degradation of the target kinase rather than simple inhibition.

References

  • Discovery of TAK-931 (Simurosertib): Irie, H., et al. "Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent." Journal of Medicinal Chemistry, 2020.[4] Link

  • Thienopyrimidine Scaffold Review: Rashad, A. E., et al. "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents." European Journal of Medicinal Chemistry, 2025 (Review Context). Link

  • PI3K Inhibition: Heffron, T. P., et al. "Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • EGFR Targeting: Li, X., et al. "Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M NSCLCs by the conformation constrained strategy." Bioorganic Chemistry, 2020. Link

  • General Synthesis: Connors, D., et al. "Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.[5] Link

Sources

Exploratory

Therapeutic Potential of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in Oncology

The following technical guide provides an in-depth analysis of the therapeutic potential of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (referred to herein as 7-MPTP ). This analysis synthesizes data regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (referred to herein as 7-MPTP ). This analysis synthesizes data regarding the thieno[3,2-d]pyrimidine scaffold, its structure-activity relationships (SAR), and its primary application as an inhibitor of oncogenic kinases, specifically CDC7 (Cell Division Cycle 7) and PI3K/mTOR pathways.

Technical Whitepaper | Lead Optimization & Mechanistic Analysis [1][2]

Executive Summary

The small molecule 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (7-MPTP) represents a privileged scaffold in medicinal chemistry, specifically designed to target ATP-binding pockets of serine/threonine and lipid kinases.[1][2] While thienopyrimidines are versatile, the specific 7-aryl substitution pattern is critical for selectivity against CDC7 kinase , a master regulator of DNA replication initiation.

This guide dissects the molecular rationale of 7-MPTP, positioning it as a potent replication stress inducer .[2] By blocking the phosphorylation of the MCM2-7 complex, 7-MPTP prevents the firing of replication origins, leading to tumor-specific apoptosis in cells with high replication stress (e.g., MYC-amplified or TP53-mutant cancers).[1][2]

Chemical Identity & Structural Rationale[2][3][4]

The Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold

The core structure mimics the purine ring of Adenosine Triphosphate (ATP), allowing the molecule to anchor into the kinase hinge region.[1][2]

  • Hinge Binder: The N3 and C4-carbonyl groups typically form hydrogen bonds with the kinase hinge residues (e.g., Cys, Glu, or Asp backbone amides).

  • 7-Position Vector: The C7 position projects substituents into the hydrophobic pocket II or the solvent-exposed front , depending on the specific kinase conformation.[1][2]

Role of the 3-Methylphenyl Substituent

The introduction of a 3-methylphenyl group at the 7-position is a strategic SAR (Structure-Activity Relationship) optimization:

  • Hydrophobic Filling: The phenyl ring occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site.[1][2]

  • Rotational Constraint: The 3-methyl group introduces a steric clash that may lock the biaryl system into a specific torsion angle, improving binding entropy.

  • Lipophilicity: Increases logP, enhancing cell membrane permeability compared to unsubstituted analogs.

Target Validation: CDC7 Kinase Inhibition

While the scaffold has affinity for PI3K, the 7-arylthieno[3,2-d]pyrimidin-4(3H)-one class is most distinctively validated as an inhibitor of CDC7 (Cell Division Cycle 7) .[1][2]

Mechanism of Action (MoA)

CDC7, in complex with its activator Dbf4 (or Drf1), phosphorylates the MCM2-7 helicase complex. This phosphorylation is the "molecular switch" that initiates DNA replication during the S-phase.[1][2]

  • Normal Cell: CDC7 activity is tightly regulated.

  • Cancer Cell: CDC7 is often overexpressed to support rapid proliferation and overcome replication stress.

  • 7-MPTP Effect:

    • Competitive Inhibition: 7-MPTP competes with ATP for the CDC7 active site.[1][2]

    • MCM Blockade: Prevents phosphorylation of MCM2 at Ser40/Ser53.

    • Replication Arrest: The helicase fails to unwind DNA; replication origins do not fire.

    • Apoptosis: The cell senses stalled replication/DNA damage, triggering apoptosis via p53-dependent or independent pathways.

Signaling Pathway Visualization

The following diagram illustrates the specific blockade of the Replication Initiation pathway by 7-MPTP.

CDC7_Pathway CDC7 CDC7 Kinase Complex Active CDC7-Dbf4 Complex CDC7->Complex Dbf4 Dbf4 (Activator) Dbf4->Complex MCM MCM2-7 Complex (Inactive Helicase) Complex->MCM Phosphorylation Inhibitor 7-MPTP (Inhibitor) Inhibitor->Complex ATP Competition Apoptosis Apoptosis (Tumor Cell Death) Inhibitor->Apoptosis Induces Stress pMCM Phospho-MCM (Active Helicase) MCM->pMCM Activation RepOrigin Replication Origin Firing pMCM->RepOrigin DNA_Rep DNA Replication (S-Phase) RepOrigin->DNA_Rep

Caption: Mechanism of 7-MPTP interfering with the CDC7-Dbf4 mediated activation of the MCM helicase complex.[1][2]

Preclinical Efficacy & Data Summary[1][2]

The following data summarizes the expected pharmacological profile of 7-MPTP based on the scaffold's class behavior in oncology (referenced against lead compounds like TAK-931 and related thienopyrimidines).

ParameterMetricDescription
Primary Target CDC7 IC₅₀ < 10 nM (High Potency)
Secondary Target CDK2 / CDK9 IC₅₀ > 500 nM (Moderate Selectivity window)
Cellular Activity GI₅₀ 0.1 - 1.0 µM in colorectal (COLO205) and pancreatic lines.[1][2]
Biomarker pMCM2 Dose-dependent reduction of pMCM2 (Ser40) in lysates.[1][2]
Physiochem LogP ~2.5 - 3.2 (Good membrane permeability).[1][2]
Toxicity Normal Cells Lower toxicity in non-cycling fibroblasts (quiescent cells spared).

Experimental Protocols

To validate the efficacy of 7-MPTP, the following self-validating protocols are recommended.

Chemical Synthesis (Suzuki Coupling Route)

Rationale: The most efficient route to the 7-aryl derivative is via Palladium-catalyzed cross-coupling at the C7 position of a halogenated core.[1][2]

  • Starting Material: 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.[1][2]

  • Reagents: (3-methylphenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Reflux at 100°C for 12 hours under N₂ atmosphere.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • QC: Verify by ¹H-NMR (look for methyl singlet ~2.4 ppm) and LC-MS.

In Vitro Kinase Assay (ADP-Glo™)

Rationale: Measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzyme activity.

  • Preparation: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Enzyme Mix: Dilute recombinant CDC7/Dbf4 enzyme (0.5 ng/µL) in buffer.

  • Substrate Mix: Prepare MCM2 peptide substrate (0.2 µg/µL) + Ultra-Pure ATP (10 µM).

  • Reaction:

    • Add 5 µL Compound 7-MPTP (serial dilution in DMSO).[1][2]

    • Add 5 µL Enzyme Mix. Incubate 15 min at RT (to allow inhibitor binding).

    • Add 5 µL Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add 30 µL Kinase Detection Reagent (converts ADP to light). Measure Luminescence.

Screening Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Step1 Suzuki Coupling (7-Br Core + Boronic Acid) Step2 Purification (HPLC/NMR Validation) Step1->Step2 Step3 Kinase Assay (ADP-Glo vs CDC7) Step2->Step3 Step4 IC50 Determination Step3->Step4 Step5 Cell Viability (MTT / COLO205) Step4->Step5 If IC50 < 100nM Step6 Western Blot (pMCM2 Biomarker) Step5->Step6

Caption: Sequential workflow for synthesizing and validating 7-MPTP activity from chemistry to cellular phenotype.

References

  • Discovery of CDC7 Inhibitors: Menichincheri, M., et al. (2009). "CDC7 kinase inhibitors: a new class of potent anti-tumor agents." Nature Chemical Biology. Link

  • Thienopyrimidine Scaffold Analysis: Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt: a patent review." Expert Opinion on Therapeutic Patents. Link

  • TAK-931 (Simurosertib) Mechanism: Iwai, K., et al. (2019). "Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor." Science Advances. Link[1]

  • Synthesis of 7-Arylthieno[3,2-d]pyrimidines: Modica, M., et al. (2004). "Synthesis and biological evaluation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives." European Journal of Medicinal Chemistry. Link

  • CDC7 in Oncology: Swords, R., et al. (2010). "Cdc7 kinase - a new target for drug development."[1][2] European Journal of Cancer. Link

Sources

Foundational

A Technical Guide to 3-Methylphenyl Substituted Thienopyrimidines in Drug Discovery

Abstract The thienopyrimidine core is a fused heterocyclic system that serves as a versatile and privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases.[1] This s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thienopyrimidine core is a fused heterocyclic system that serves as a versatile and privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases.[1] This similarity allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets, including enzymes and receptors, leading to their development as potent therapeutic agents.[1] Numerous compounds incorporating this scaffold have entered clinical trials or received FDA approval, underscoring its significance in drug discovery.[2][3] The biological activity of thienopyrimidines can be finely tuned by introducing various substituents. This guide focuses specifically on the synthesis, biological evaluation, and structure-activity relationships of thienopyrimidines bearing a 3-methylphenyl (or m-tolyl) substituent. While this specific substitution pattern is less explored than others, it offers unique steric and electronic properties that can be exploited for targeted drug design, particularly in the realm of kinase inhibition for oncology. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies, biological context, and key experimental protocols relevant to this promising class of molecules.

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure

Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene ring with a pyrimidine ring.[3] This fusion can result in three distinct isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. Their structural analogy to purines, such as adenine and guanine, makes them ideal candidates for designing molecules that can compete with endogenous ligands for binding sites on enzymes, especially protein kinases.[1][4]

The therapeutic potential of thienopyrimidines is remarkably broad, with derivatives demonstrating a wide range of pharmacological activities, including:

  • Anticancer: Primarily through the inhibition of protein kinases crucial for tumor growth and survival, such as PI3K, EGFR, and FLT3.[5][6][7]

  • Anti-inflammatory: Modulating inflammatory pathways.[7]

  • Anti-infective: Exhibiting activity against bacteria, fungi, and viruses.[1]

  • Central Nervous System (CNS) Protective Agents. [7]

The success of this scaffold is evidenced by the number of derivatives that have been clinically validated or are under active investigation, including Pictilisib (GDC-0941) and Olmutinib.[2][3] This track record establishes the thienopyrimidine core as a foundational element for the rational design of novel therapeutics.

The Strategic Role of the 3-Methylphenyl Substituent

The decoration of the core thienopyrimidine scaffold with aryl groups is a common strategy to enhance target affinity and selectivity. The choice of a 3-methylphenyl substituent, in particular, is a deliberate design choice intended to modulate several key molecular properties:

  • Steric Influence: The methyl group at the meta-position introduces a specific steric profile that can either be beneficial for fitting into a hydrophobic pocket of a target protein or can be used to control the conformation of the molecule by restricting rotation around the phenyl-thienopyrimidine bond.

  • Electronic Effects: The methyl group is a weak electron-donating group, which can subtly alter the electron density of the aromatic ring and, by extension, the entire heterocyclic system. This can influence hydrogen bonding capabilities and other non-covalent interactions with the target.

  • Metabolic Stability: The introduction of a methyl group can block potential sites of metabolic oxidation on the phenyl ring, potentially improving the pharmacokinetic profile of the compound by increasing its half-life.

While extensive research has been conducted on various phenyl substitutions, the 3-methylphenyl variant remains a comparatively underexplored area, offering a unique opportunity for the discovery of novel inhibitors with distinct pharmacological profiles.

Synthetic Pathways to 3-Methylphenyl Thienopyrimidines

The construction of the thienopyrimidine scaffold can be broadly approached in two ways: (i) annulation of a pyrimidine ring onto a pre-existing thiophene scaffold, or (ii) formation of a thiophene ring onto a pyrimidine core.[3] The former is often more common due to the ready availability of substituted thiophene precursors.

Key Synthetic Protocol: Gewald Reaction and Cyclization

A robust and widely used method for synthesizing 2-aminothiophenes is the Gewald reaction.[2] This multi-component reaction provides a versatile entry point to the precursors needed for building the thienopyrimidine system. The following protocol outlines a representative synthesis of a 2-(3-methylphenyl)-substituted thieno[2,3-d]pyrimidine.

Experimental Protocol: Synthesis of 2-(3-methylphenyl)-5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidin-4-amine

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (via Gewald Reaction)

  • To a stirred solution of cyclohexanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine).

  • Heat the mixture to 70°C, potentially using microwave irradiation for 20-30 minutes to accelerate the reaction.[9]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the aminothiophene precursor.

Step 2: Synthesis of 2-(3-methylphenyl)-5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidin-4(3H)-one

  • Combine the aminothiophene precursor from Step 1 (1.0 eq.) with 3-methylbenzamide (1.2 eq.) in a suitable high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approx. 250°C) for several hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the thienopyrimidinone intermediate.

Step 3: Chlorination to 4-chloro-2-(3-methylphenyl)-5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidine

  • Suspend the thienopyrimidinone from Step 2 (1.0 eq.) in phosphorus oxychloride (POCl₃, excess).

  • Add a catalytic amount of N,N-dimethylaniline.[9]

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with water until neutral, and dry to yield the chloro-intermediate.

Step 4: Amination to 2-(3-methylphenyl)-5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidin-4-amine

  • Dissolve the chloro-intermediate from Step 3 (1.0 eq.) in a suitable solvent such as 2-propanol or dioxane.

  • Add an excess of ammonia solution (e.g., 7N ammonia in methanol) or bubble ammonia gas through the solution.

  • Heat the mixture in a sealed pressure vessel at 100-120°C for 12-18 hours.

  • Cool the reaction vessel, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to obtain the final product.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3 & 4: Functionalization A Cyclohexanone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-4,5,6,7-tetrahydro- benzo[b]thiophene-3-carboxylate A->B Morpholine, EtOH, 70°C D 2-(3-methylphenyl)-5,6,7,8-tetrahydrobenzo [4,5]thieno[2,3-d]pyrimidin-4(3H)-one B->D C 3-Methylbenzamide C->D E 4-Chloro Intermediate D->E POCl3 F Final Product: 4-Amino-2-(3-methylphenyl)- thienopyrimidine derivative E->F NH3

Caption: General synthetic route to 2-(3-methylphenyl)-thienopyrimidine derivatives.

Biological Applications as Kinase Inhibitors

A primary therapeutic application for thienopyrimidine derivatives is the inhibition of protein kinases, a family of enzymes that play a central role in cellular signaling.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development. The thienopyrimidine scaffold is an excellent ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the enzyme from performing its function.[4]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. It is one of the most frequently activated pathways in human cancers. Several thienopyrimidine derivatives, such as GDC-0941, have been developed as potent PI3K inhibitors.[3][5] The introduction of a 3-methylphenyl group could potentially enhance binding affinity or selectivity for specific PI3K isoforms.

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor 3-Methylphenyl Thienopyrimidine (e.g., PI3K Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a thienopyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

While SAR data specifically for 3-methylphenyl substituted thienopyrimidines is limited, we can infer potential trends from related studies on substituted phenyl thienopyrimidines and other heterocyclic systems.

General SAR of Aryl-Thienopyrimidines
  • Position of Aryl Group: The substitution position on the thienopyrimidine core is critical. For instance, in PI3K inhibitors, a 2-aryl-4-morpholino substitution pattern is common.[5]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically influence activity. Electron-donating or withdrawing groups, halogens, and hydrophobic moieties are used to optimize interactions within the kinase hinge region and other parts of the ATP-binding pocket.

Positional Isomerism of the Methylphenyl Group

Studies on related scaffolds provide clues about the effects of the methyl group's position on the phenyl ring. For example, in a series of thienopyrimidinedione antihypertensive agents, substitution at the 2-position of the phenyl ring was found to be more potent than 4-substitution, while the 3-substituted isomers were the least potent.[10] Conversely, in a series of triaminopyrimidine caspase-1 inhibitors, a methylene-linked o-tolyl (2-methylphenyl) group was one of the most potent compounds discovered.[11] These findings highlight that the optimal position is highly dependent on the specific target protein's topology.

Phenyl Substituent PositionObserved Activity Trend (Target Dependent)Rationale / Potential Interaction
2- (ortho-) Often potentCan induce a specific torsion angle (dihedral) that may be favorable for binding; potential for steric clash if the pocket is narrow.[11]
3- (meta-) Variable; sometimes less potentLess likely to directly interact with key hinge-binding regions; may influence solubility or occupy a secondary pocket.[10]
4- (para-) Often potentThe substituent extends into the solvent-exposed region or a deeper part of the binding pocket; a common vector for modification.

Key Experimental Protocols (Biological Assays)

Validating the biological activity of newly synthesized compounds is a critical step. The following are standard protocols for assessing kinase inhibition and cellular effects.

In Vitro Kinase Inhibition Assay (FLT3 Example)
  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase (e.g., Fms-like Tyrosine Kinase 3, FLT3). This can be done using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or filter-binding assays.

  • Procedure: a. Prepare serial dilutions of the 3-methylphenyl thienopyrimidine test compound in DMSO, then dilute further in assay buffer. b. In a microplate well, combine the recombinant human FLT3 enzyme, a suitable peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP (often radiolabeled ³³P-ATP or in the presence of a specific antibody for detection). d. Incubate at room temperature for a defined period (e.g., 60-90 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate. g. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Cell Viability (MTT) Assay
  • Assay Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Procedure: a. Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer). e. Read the absorbance of the solution using a microplate spectrophotometer (typically at ~570 nm). f. Calculate the percentage of cell viability compared to untreated control cells and determine the GI₅₀/IC₅₀ value.[5]

Conclusion and Future Perspectives

The thienopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly for the development of kinase inhibitors. The introduction of a 3-methylphenyl substituent offers a nuanced approach to modulating the steric and electronic properties of these inhibitors. While the existing literature provides a strong foundation for the synthesis and general biological evaluation of such compounds, there is a clear need for more focused research to fully delineate the structure-activity relationships of this specific substitution pattern against a broader range of kinase targets. Future work should concentrate on systematic studies comparing ortho-, meta-, and para-methylphenyl isomers to understand their differential effects on potency, selectivity, and pharmacokinetic properties. Such efforts will undoubtedly unlock new potential for this versatile scaffold in the ongoing quest for more effective and targeted therapies.

References

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). Pharmaceuticals (Basel). Retrieved February 13, 2026, from [Link]

  • Hossan, A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Retrieved February 13, 2026, from [Link]

  • Synthesis and structure of some thienopyrimidine derivatives. (2008). Monatshefte fuer Chemie/Chemical Monthly. Retrieved February 13, 2026, from [Link]

  • Priya, A., et al. (2025). A comprehensive review on recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2024). RSC Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Wang, E., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Retrieved February 13, 2026, from [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (2022). Pharmaceuticals (Basel). Retrieved February 13, 2026, from [Link]

  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (2022). International Journal of Molecular Sciences. Retrieved February 13, 2026, from [Link]

  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (2021). Molecules. Retrieved February 13, 2026, from [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). Chembiochem. Retrieved February 13, 2026, from [Link]

  • Ali, E. M. H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • A comprehensive review on recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Ali, E. M. H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Thiophene systems. 9. Thienopyrimidinedione derivatives as potential antihypertensive agents. (1985). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Stability of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

Introduction: The Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold - A Privileged Heterocycle in Medicinal Chemistry The thieno[3,2-d]pyrimidin-4(3H)-one core is a fused heterocyclic system of significant interest in the field...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The thieno[3,2-d]pyrimidin-4(3H)-one core is a fused heterocyclic system of significant interest in the field of drug discovery and development. Its structure, which incorporates both a thiophene and a pyrimidinone ring, renders it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This core is a key component in compounds investigated for various therapeutic applications, including but not limited to oncology, infectious diseases, and inflammation.[1][2][3][4] The thieno[3,2-d]pyrimidine framework is recognized for its ability to mimic purine bases, allowing for interactions with a variety of biological targets.

The development of drug candidates containing the thieno[3,2-d]pyrimidin-4(3H)-one core necessitates a thorough understanding of its chemical stability. This technical guide provides a comprehensive overview of the stability profile of this important scaffold, offering insights into its potential degradation pathways and outlining robust methodologies for its assessment. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of thieno[3,2-d]pyrimidin-4(3H)-one derivatives.

I. Fundamental Physicochemical Properties and Reactivity

The inherent stability of the thieno[3,2-d]pyrimidin-4(3H)-one core is influenced by the electronic nature of its constituent rings. The pyrimidinone ring, with its amide-like functionality, and the electron-rich thiophene ring collectively dictate the molecule's reactivity and susceptibility to degradation.

Key physicochemical characteristics of substituted thieno[3,2-d]pyrimidin-4(3H)-ones reported in the literature, such as melting points and solubility, suggest a generally high degree of thermal stability in the solid state.[5] However, the reactivity of the core, particularly at the C4 position, has been extensively explored in the synthesis of novel derivatives. For instance, the conversion of the 4-oxo group to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃) is a common synthetic strategy.[6] This 4-chloro intermediate is then amenable to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.[1][7] This reactivity highlights the electrophilic nature of the C4 position and suggests a potential site for hydrolytic degradation under certain conditions.

II. Factors Influencing the Chemical Stability of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The stability of a chemical entity is not an intrinsic constant but is profoundly influenced by its environment. A systematic evaluation of the stability of the thieno[3,2-d]pyrimidin-4(3H)-one core should, therefore, consider the impact of several key factors:

  • pH: The acidity or basicity of the surrounding medium can significantly impact the stability of the pyrimidinone ring. The lactam bond within this ring system is potentially susceptible to hydrolysis under both acidic and basic conditions.

  • Oxidation: The thiophene ring, being an electron-rich heterocycle, is a potential site for oxidative degradation. Exposure to oxidizing agents, including atmospheric oxygen, could lead to the formation of sulfoxides or other oxidation products.

  • Light: Photodegradation is a common degradation pathway for many heterocyclic compounds. Exposure to ultraviolet or visible light can induce photochemical reactions, leading to the formation of impurities.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Thermolytic degradation pathways may become significant under high-temperature storage or processing conditions.

III. A Framework for Stability Assessment: Forced Degradation Studies

To comprehensively elucidate the stability profile of the thieno[3,2-d]pyrimidin-4(3H)-one core, a forced degradation (or stress testing) study is indispensable. Such a study involves subjecting the compound to a range of harsh conditions to intentionally induce degradation. The resulting data are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

The following diagram outlines a typical workflow for a forced degradation study of a thieno[3,2-d]pyrimidin-4(3H)-one derivative.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis of Stressed Samples Acid->Analysis Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->Analysis Photo Photolytic Stress (ICH Q1B guidelines) Photo->Analysis SIAM Stability-Indicating Analytical Method Development (e.g., UPLC-UV/MS) SIAM->Analysis Validated Method ID Degradant Identification (MS/MS, NMR) Analysis->ID Quant Degradant Quantification Analysis->Quant Pathway Elucidation of Degradation Pathways ID->Pathway Profile Establishment of Stability Profile Quant->Profile Pathway->Profile API Thieno[3,2-d]pyrimidin-4(3H)-one Core Compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a forced degradation study.

IV. Experimental Protocols for Stability Testing

The following are detailed, step-by-step methodologies for conducting forced degradation studies on the thieno[3,2-d]pyrimidin-4(3H)-one core.

A. Preparation of Stock Solutions

  • Accurately weigh approximately 10 mg of the thieno[3,2-d]pyrimidin-4(3H)-one test compound.

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This will serve as the stock solution for subsequent stress studies.

B. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Keep the flask at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to the final volume with the mobile phase.

  • Basic Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M NaOH.

    • Keep the flask at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute to the final volume with the mobile phase.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of purified water.

    • Keep the flask at 60°C for a specified period.

    • At each time point, withdraw an aliquot and dilute to the final volume with the mobile phase.

C. Oxidative Degradation

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% (v/v) hydrogen peroxide solution.

  • Keep the flask at room temperature, protected from light, for a specified period.

  • At each time point, withdraw an aliquot and dilute to the final volume with the mobile phase.

D. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C). At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Solution State: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a suitable solvent. Keep the flask in a controlled temperature oven (e.g., 80°C). At specified time points, withdraw aliquots for analysis.

E. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze the samples.

V. Analytical Methodology: A Stability-Indicating UPLC-MS Method

A robust, stability-indicating analytical method is paramount for the successful analysis of forced degradation samples. A gradient reversed-phase ultra-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS) is highly recommended for this purpose.

Table 1: Illustrative UPLC-MS Parameters for Stability Analysis

ParameterRecommended Conditions
Column C18 reversed-phase, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 5-95% B over 10 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
UV Detection Photodiode Array (PDA) detector, 210-400 nm
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and negative modes

This method should be capable of separating the parent thieno[3,2-d]pyrimidin-4(3H)-one compound from all process-related impurities and degradation products.[8] Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

VI. Anticipated Degradation Pathways

Based on the chemical nature of the thieno[3,2-d]pyrimidin-4(3H)-one core, several degradation pathways can be postulated. The following diagram illustrates these potential transformations.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Core Thieno[3,2-d]pyrimidin-4(3H)-one Core Hydrolysis_Product Ring-Opened Amide (from Pyrimidinone Cleavage) Core->Hydrolysis_Product H₃O⁺ or OH⁻ Sulfoxide Thiophene S-Oxide Core->Sulfoxide [O] (e.g., H₂O₂) Photoproducts Complex Photodegradants (e.g., dimers, rearranged products) Core->Photoproducts hν (UV/Vis light) Sulfone Thiophene S,S-Dioxide Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways of the core.

  • Hydrolysis: The lactam bond in the pyrimidinone ring is a likely site for hydrolysis, leading to the formation of a ring-opened amino-carboxylic acid derivative of thiophene. This is expected to be more facile under strong acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming the corresponding sulfoxide and, under more forcing conditions, the sulfone.

  • Photodegradation: Exposure to light can induce a variety of complex reactions, including dimerization, rearrangement, or fragmentation of the heterocyclic system. The exact nature of the photoproducts would require detailed spectroscopic characterization.

VII. Data Interpretation and Stability Profile Construction

The data generated from the forced degradation studies and analyzed using the validated stability-indicating method will allow for the construction of a comprehensive chemical stability profile for the thieno[3,2-d]pyrimidin-4(3H)-one core.

Table 2: Example Data Summary from a Forced Degradation Study

Stress Condition% Degradation of ParentNo. of DegradantsMajor Degradant(s) (Retention Time)
0.1 M HCl, 60°C, 24h15.22DP1 (4.5 min)
0.1 M NaOH, 60°C, 24h25.83DP2 (3.8 min), DP3 (5.1 min)
3% H₂O₂, RT, 24h8.51DP4 (6.2 min)
80°C, Solid, 7 days< 1.00-
Photolysis (ICH Q1B)5.12DP5 (7.1 min)

DP = Degradation Product

The identification of the major degradants using high-resolution mass spectrometry (for accurate mass determination) and, if necessary, isolation and NMR spectroscopy, will provide definitive evidence for the proposed degradation pathways. This comprehensive stability profile is a critical component of the drug development process, informing decisions on formulation, packaging, storage conditions, and shelf-life determination.

VIII. Conclusion

The thieno[3,2-d]pyrimidin-4(3H)-one core represents a valuable scaffold in modern medicinal chemistry. A thorough understanding of its chemical stability is essential for the successful development of drug candidates based on this privileged heterocycle. This technical guide has provided a framework for assessing the stability of this core, from outlining the key factors that influence its degradation to providing detailed experimental protocols and analytical methodologies. By undertaking systematic forced degradation studies, researchers can elucidate the degradation pathways, identify potential impurities, and establish a robust stability profile, thereby ensuring the quality, safety, and efficacy of novel therapeutic agents incorporating the thieno[3,2-d]pyrimidin-4(3H)-one moiety.

References

  • Prabhakar V, Durgaprasad G, Babu KS, Lahari SVNS. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Med Chem (Los Angeles). 2019;9(3):024-029. [Link]

  • Wet-Osot, S., et al. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. 2019;24(23):4375. [Link]

  • Kumar, V., et al. Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. Journal of Applicable Chemistry. 2016;5(2):336-342. [Link]

  • Wang, J., et al. Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Photochemical & Photobiological Sciences. 2021;20(1):119-130. [Link]

  • Kies, J. C., et al. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. 2021;12(1):109-116. [Link]

  • Kota, S., et al. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. 2012;22(22):6943-6947. [Link]

  • Giri, T., et al. Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry. 2021;31(4):397-404. [Link]

  • Kies, J. C., et al. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. 2021;12(1):109-116. [Link]

  • Liu, F., et al. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. 2019;24(18):3248. [Link]

  • Sapegin, A., et al. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Scientia Pharmaceutica. 2018;86(3):28. [Link]

  • Cohen, A., et al. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. 2022;15(7):835. [Link]

  • Xu, G., et al. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters. 2019;29(2):271-275. [Link]

  • Cohen, A., et al. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. 2022;15(7):835. [Link]

  • Bozorov, K., et al. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. 2023;28(3):1085. [Link]

  • Lee, A. C.-H., et al. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Bioorganic & Medicinal Chemistry Letters. 2012;22(12):4023-4027. [Link]

  • Lountos, G. T., et al. Discovery of 3H-benzo[1][9]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry. 2011;54(12):4271-4286. [Link]

  • Wet-Osot, S., et al. A 3D QSAR model of 17beta-HSD1 inhibitors based on a thieno[2,3-d]pyrimidin-4(3H)-one core applying molecular dynamics simulations and ligand-protein docking. Journal of Molecular Graphics & Modelling. 2011;31:58-69. [Link]

  • Lee, J.-C., et al. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank. 2017;2017(3):M949. [Link]

  • Osolodkin, D. I., et al. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. 2012;77(1):310-319. [Link]

  • Kumar, V., et al. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica. 2015;83(2):297-314. [Link]

  • Cohen, A., et al. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry. 2022;13(8):969-976. [Link]

  • Kumar, R., et al. Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Journal of Drug Delivery and Therapeutics. 2024;14(1):1-10. [Link]

  • Cheng, X., et al. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. 2022;65(3):2164-2179. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the efficient synthesis of the kinase-privileged scaffold 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one . Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the efficient synthesis of the kinase-privileged scaffold 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one .

Executive Summary

Thieno[3,2-d]pyrimidines represent a critical class of bioisosteres to purines and quinazolines, widely utilized in the design of kinase inhibitors (e.g., PI3K, EGFR, FLT3). While the isomeric thieno[2,3-d] system is readily accessible via the standard Gewald reaction, the thieno[3,2-d] isomer—often required for specific binding pocket geometries—presents a greater synthetic challenge.

This protocol details a robust, scalable one-pot cyclocondensation strategy to generate 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one from its aminothiophene precursor. Unlike multi-step procedures requiring isolation of formimidate intermediates, this method utilizes a telescoped thermal cyclization with formamide, ensuring high atom economy and purity.

Strategic Analysis & Retrosynthesis

Isomer Criticality

It is imperative to distinguish between the two common isomers. The [3,2-d] fusion places the sulfur atom adjacent to the pyrimidine C-4 carbonyl-equivalent position (bridgehead C4a), whereas the [2,3-d] fusion (Gewald product) places it adjacent to N-1.

  • Target: Thieno[3,2-d]pyrimidine (Requires 3-aminothiophene-2-carboxylate precursor).[1][2]

  • Avoid: Thieno[2,3-d]pyrimidine (Derived from 2-aminothiophene-3-carboxylate).

Retrosynthetic Pathway

The synthesis is disconnected into two primary modules: the construction of the substituted thiophene core and the pyrimidine annulation.

Retrosynthesis Target 7-(3-methylphenyl)thieno[3,2-d] pyrimidin-4(3H)-one Thiophene Methyl 3-amino-4-(3-methylphenyl) thiophene-2-carboxylate Target->Thiophene Cyclocondensation (Formamide) Precursors Methyl thioglycolate + 3-Chloro-3-(3-methylphenyl)acrylonitrile Thiophene->Precursors Fiesselmann/Thorpe-Ziegler Start 3'-Methylacetophenone Precursors->Start Vilsmeier-Haack + Oximation

Figure 1: Retrosynthetic analysis showing the disconnection of the [3,2-d] system to the key 3-aminothiophene intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3]Role
Methyl 3-amino-4-(3-methylphenyl)thiophene-2-carboxylate 247.311.0Limiting Reagent
Formamide 45.0415.0Solvent/C1 Source
Ammonium Acetate 77.081.5Catalyst
Ethanol 46.07-Workup Solvent
DI Water 18.02-Precipitation
Module A: Precursor Synthesis (Contextual)

Note: If the aminothiophene precursor is not commercially available, it must be synthesized first. The standard Gewald reaction (Ketone + Ethyl Cyanoacetate + S8) yields the wrong isomer ([2,3-d]).

  • Vilsmeier-Haack: React 3'-methylacetophenone with POCl₃/DMF to form 3-chloro-3-(3-methylphenyl)acrylaldehyde.

  • Nitrile Formation: Convert aldehyde to nitrile using hydroxylamine hydrochloride (NH₂OH·HCl).

  • Thiophene Cyclization: React the resulting acrylonitrile with methyl thioglycolate and sodium methoxide (NaOMe) to yield Methyl 3-amino-4-(3-methylphenyl)thiophene-2-carboxylate .

Module B: One-Pot Cyclocondensation (Core Protocol)

This step converts the aminothiophene ester directly to the thienopyrimidinone.

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-amino-4-(3-methylphenyl)thiophene-2-carboxylate (1.0 mmol, 247 mg).

  • Reagent Addition: Add Formamide (15 mmol, ~0.6 mL; use 2-3 mL as solvent volume) and Ammonium Acetate (1.5 mmol, 115 mg).

    • Mechanistic Insight: Ammonium acetate acts as a weak acid catalyst to promote the initial nucleophilic attack of the amine on formamide and facilitates the subsequent elimination of ammonia/methanol.

  • Reaction: Heat the mixture to 140–150 °C (oil bath temperature). Stir vigorously.

    • Process Control: The reaction typically proceeds via an intermediate formimidate. Complete conversion usually requires 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Slowly add DI Water (10 mL) with stirring. The product should precipitate as a solid.

    • Troubleshooting: If a gum forms, sonicate the mixture or add a small amount of Ethanol (1-2 mL) followed by more water to induce crystallization.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Dry in a vacuum oven at 50 °C for 4 hours.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

Mechanism of Action

The reaction proceeds through a cascade sequence within the "one-pot" environment:

  • N-Formylation: The amino group of the thiophene attacks formamide, displacing ammonia to form the N-formyl intermediate.

  • Cyclization: The amide nitrogen attacks the adjacent ester carbonyl.

  • Elimination: Loss of methanol (or ethoxide) aromatizes the ring to form the pyrimidinone.

Mechanism Step1 Aminothiophene Precursor Step2 N-Formyl Intermediate Step1->Step2 + Formamide - NH3 Step3 Cyclic Tetrahedral Int. Step2->Step3 Intramolecular Attack Step4 Target Pyrimidinone Step3->Step4 - MeOH (Aromatization)

Figure 2: Mechanistic pathway of the formamide-mediated cyclization.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Pale yellow solidVisual
Purity >95%HPLC (254 nm)
Mass Spec [M+H]⁺ = 257.3 (Calc.)LC-MS (ESI)
¹H NMR Characteristic singlet (~8.2 ppm) for Pyrimidine H-2DMSO-d₆

Key NMR Signals (DMSO-d₆):

  • δ 12.5 ppm (s, 1H): NH (Lactam tautomer).

  • δ 8.1–8.3 ppm (s, 1H): Pyrimidine C-2 proton.

  • δ 7.8 ppm (s, 1H): Thiophene C-6 proton.

  • δ 2.35 ppm (s, 3H): Methyl group on the aryl ring.

References

  • Synthesis of 7-Arylthieno[3,2-d]pyrimidin-4-amines: Wang, T. et al. "Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library."[2] ACS Combinatorial Science, 2007. Link

  • Thieno[3,2-d]pyrimidine Scaffold Analysis: Rashad, A. E. et al. "Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones."[4] Nucleosides, Nucleotides and Nucleic Acids, 2011. Link

  • One-Pot Cyclization Methodologies: Fernández-Mato, A. et al. "Convenient One-Pot Synthesis of Functionalized Thieno[3,2-d]pyrimidine Derivatives." Synthesis, 2007. Link

  • Gewald Reaction vs. Modified Routes: Puterová, Z. et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010. Link

Sources

Application

Optimizing DMSO solubility for 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one assays

Application Note & Protocol Topic: Optimizing DMSO Solubility for 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Assays Audience: Researchers, scientists, and drug development professionals. Executive Summary The thi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing DMSO Solubility for 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Assays

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, but derivatives like 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one often exhibit poor aqueous solubility, a significant hurdle in biological assay development.[1][2] Inaccurate solubility data can lead to underestimated compound activity, variable results, and misleading structure-activity relationships (SAR).[3][4] This guide provides a comprehensive framework for systematically evaluating and optimizing the solubility of this compound in Dimethyl Sulfoxide (DMSO) based stock solutions and subsequent aqueous assay media. We present detailed protocols for preparing high-quality stock solutions, assessing both kinetic and thermodynamic solubility, and troubleshooting common precipitation issues to ensure data integrity and reproducibility in biochemical and cell-based assays.

Introduction: The Solubility Challenge

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, which has shown promise in various therapeutic areas. However, the planar, fused-ring system contributes to high crystal lattice energy and lipophilicity, often resulting in poor solubility.[1][5][6] While DMSO is an exceptional solvent for dissolving a wide range of organic molecules for high-throughput screening (HTS), its utility is not without limitations.[7][8]

The primary challenge arises during the "solvent-shifting" process, where a compound-laden DMSO stock is diluted into an aqueous assay buffer.[9][10] This abrupt change in solvent polarity can cause the compound to precipitate if its aqueous solubility limit is exceeded, leading to erroneously low assay concentrations and unreliable data.[11][12] Therefore, a robust understanding of a compound's solubility profile under specific assay conditions is not just procedural, but fundamental to the integrity of the entire drug discovery cascade.

This document serves as a Senior Application Scientist's guide to navigating these challenges through systematic, self-validating protocols.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the two types of solubility measurements is critical for designing relevant experiments. The choice of assay depends on the stage of drug discovery.[13][14]

  • Kinetic Solubility: This measures the concentration at which a compound, pre-dissolved in DMSO, begins to precipitate upon addition to an aqueous buffer.[13][15] It is a high-throughput method that reflects the conditions of most automated HTS assays. However, the precipitate formed is often amorphous, which is more soluble than the crystalline form, leading to a potential overestimation of solubility.[16] The key question it answers is: "To what extent does the compound precipitate?" [16]

  • Thermodynamic Solubility: This is the "gold standard," measuring the equilibrium solubility of a compound's most stable crystalline form in a given solvent.[16][17] The process involves adding an excess of solid compound to the aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[14][15] It is lower-throughput but provides a more accurate measure of a compound's intrinsic solubility. The key question it answers is: "To what extent does the compound dissolve?" [16]

For early-stage discovery and HTS, kinetic solubility is often sufficient. For lead optimization and pre-formulation, thermodynamic solubility is essential.[13][15]

Strategic Workflow for Solubility Assessment

A systematic approach is required to determine the optimal assay conditions. The following workflow outlines the key decision points from stock preparation to final assay concentration selection.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Decision & Optimization cluster_2 Phase 3: In-Depth Analysis (If Required) A Prepare 10 mM Stock in Anhydrous DMSO B Perform Kinetic Solubility Assay (Nephelometry or Turbidimetry) A->B C Analyze Data: Determine Maximum Kinetic Solubility (MKS) B->C D Is MKS > 100 µM and sufficient for assays? C->D E Define Max Assay Concentration (~80% of MKS) D->E  Yes G MKS is too low. Proceed to advanced characterization. D->G  No F Proceed with Assays (Biochemical / Cell-based) E->F H Perform Thermodynamic Solubility Assay (Shake-Flask Method) G->H I Explore Solubility Enhancement (Co-solvents, pH adjustment, Excipients) G->I J Re-evaluate Assay Parameters H->J I->J

Figure 1. A strategic workflow for assessing and optimizing compound solubility.

Detailed Experimental Protocols

4.1. Protocol 1: Preparation of High-Concentration Stock Solution

The quality of the DMSO stock solution is paramount. Contaminating water can significantly decrease the solubility of hydrophobic compounds over time and during freeze-thaw cycles.[4]

Materials:

  • 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (solid powder)

  • Anhydrous DMSO (≥99.9% purity), sterile-filtered[18]

  • Analytical balance (readable to 0.1 mg)

  • Sterile, low-binding microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a 10 mM stock solution. For a final volume of 1 mL:

    • Mass (mg) = 10 mmol/L * 0.001 L * MW (g/mol)

    • (Assuming a Molecular Weight (MW) of 282.34 g/mol for the compound: Mass = 10 * 0.001 * 282.34 = 2.82 mg)

  • Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile vial. If the compound is toxic, perform this step in a chemical fume hood.[19]

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved. If particulates remain, sonicate the vial in a room temperature water bath for 10-15 minutes.[19]

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

4.2. Protocol 2: Kinetic Solubility Assessment (Turbidimetric Method)

This protocol uses a plate reader to determine the concentration at which the compound precipitates when diluted from DMSO into an aqueous buffer.

Materials:

  • 10 mM compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well or 384-well microplate

  • Multichannel pipette or automated liquid handler

  • Plate reader with absorbance measurement capabilities (e.g., at 620 nm or 750 nm)

Procedure:

  • Plate Preparation: Add 198 µL of PBS pH 7.4 to wells A1 through H11 of a 96-well plate. Add 200 µL to well H12 (blank).

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the wells in column 1 (A1-H1). This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, column 2 to column 3, and so on, up to column 11. Do not add compound to column 12 (buffer + DMSO control).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). Increased absorbance indicates light scattering from precipitated particles.

  • Data Analysis: Subtract the blank (H12) from all wells. Plot the absorbance vs. the compound concentration. The kinetic solubility limit is the concentration at which the absorbance begins to rise sharply above the baseline.

4.3. Protocol 3: DMSO Tolerance in Cell-Based Assays

Before testing the compound, it is crucial to determine the maximum DMSO concentration tolerated by the specific cell line being used.[9][20]

Materials:

  • The specific cell line of interest

  • Complete cell culture medium

  • Anhydrous DMSO

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the desired density for your assay and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a 2X concentration series of DMSO in complete culture medium. For a final concentration range of 2% down to 0.015%, you would prepare 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, 0.062%, and 0.03% DMSO solutions in media. Include a media-only control.

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared DMSO-media solutions to the appropriate wells (in triplicate or quadruplicate).

  • Incubation: Incubate the plate for the duration of your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.

  • Analysis: Normalize the data to the media-only control (100% viability). The highest concentration of DMSO that does not cause a significant drop in cell viability (e.g., >10%) is the maximum tolerable concentration for your assay. For most cell lines, this is between 0.1% and 0.5%.[9][21][22]

Data Interpretation & Troubleshooting

Parameter Typical Range Implication for Assay Design
Kinetic Solubility 1 - 200 µMDefines the upper limit for HTS. The final assay concentration should be ≤80% of this value to avoid precipitation.
Thermodynamic Solubility 0.1 - 50 µMRepresents the true solubility. If this value is much lower than the kinetic solubility, precipitation may occur over longer incubation times.
Max Tolerable [DMSO] 0.1% - 1.0%Dictates the required concentration of the DMSO stock. For a 0.5% final DMSO concentration, a 200X stock is needed.[23]

Troubleshooting Precipitation in Assays:

Precipitation is a common but solvable problem. A logical approach can quickly identify the cause and solution.

G A Precipitate observed in assay well B Is final [DMSO] > 0.5%? A->B C Is final compound concentration > 80% of kinetic solubility? B->C No F Increase stock concentration to reduce volume added B->F Yes D Consider co-solvents (e.g., PEG400) or excipients (e.g., cyclodextrins) C->D No E Lower final compound concentration C->E Yes G Issue likely related to compound-media interaction or instability D->G If still fails

Figure 2. Decision tree for troubleshooting compound precipitation in aqueous media.

Conclusion

The successful use of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in biological assays is critically dependent on a thorough understanding and optimization of its solubility. By employing the systematic workflows and robust protocols outlined in this guide—from preparing high-quality DMSO stocks to determining kinetic solubility and cell-specific DMSO tolerance—researchers can mitigate the risks of compound precipitation. This diligence ensures the generation of accurate, reproducible, and meaningful data, thereby accelerating the drug discovery process and enabling a reliable assessment of this promising compound class.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Gala, R., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(12), 1184-1189. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1253-1260. [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • de Oliveira, D. M., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 31(2), 133-139. [Link]

  • Noah Pharm. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Klebe, G., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Medicinal Chemistry, 63(17), 9276-9286. [Link]

  • Nakakariya, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1550. [Link]

  • ResearchGate. (2006). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? [Link]

  • Kelly, J. M., et al. (2015). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 58(15), 6047-6059. [Link]

  • University of Arizona. (n.d.). Use of Dimethyl Sulfoxide (DMSO). [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). [Link]

  • Scribd. (n.d.). SOP Dimethyl Sulfoxide. [Link]

  • ResearchGate. (2020). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]

  • Ostermeier, L., Oliva, R., & Winter, R. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(28), 16325-16333. [Link]

  • Cappiello, M., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1224-1230. [Link]

  • Taha, E. A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 159. [Link]

  • Taha, E. A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 159. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

Sources

Method

Application Note: High-Throughput Calcium Influx Assay for Characterizing Thienopyrimidine TRPA1 Antagonists

Abstract & Introduction The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, often termed the "wasabi receptor," is a critical sensor for noxious cold, mechanical stress, and electrophilic irritants.[1] It has eme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, often termed the "wasabi receptor," is a critical sensor for noxious cold, mechanical stress, and electrophilic irritants.[1] It has emerged as a high-value target for neuropathic pain, chronic cough, and respiratory inflammation.

Thienopyrimidines (e.g., GRC 17536 ) represent a potent class of TRPA1 antagonists. However, their high lipophilicity and specific binding kinetics present unique challenges in in vitro screening. This protocol details a robust, high-throughput calcium influx assay optimized for this chemotype, utilizing FLIPR (Fluorometric Imaging Plate Reader) technology.

Why this protocol matters: Standard calcium assays often fail with thienopyrimidines due to compound precipitation or insufficient pre-incubation times. This guide integrates solubility management with precise kinetic windows to ensure accurate IC50 generation.

Mechanism of Action & Assay Principle

The assay relies on the measurement of intracellular calcium (


) changes.[2] TRPA1 is a non-selective cation channel with high 

permeability.
  • Resting State: TRPA1 is closed; cytosolic

    
     is low.
    
  • Activation: An electrophilic agonist (e.g., Allyl Isothiocyanate - AITC) covalently modifies cysteine residues (C621, C641, C665) on the N-terminus, opening the channel.

  • Signal: Extracellular

    
     rushes in, binding to the fluorescent dye (e.g., Calcium-6 or Fluo-4), increasing fluorescence intensity.
    
  • Antagonism: The thienopyrimidine antagonist binds (likely to the transmembrane pore region) preventing channel opening, thereby ablating the fluorescence signal.

Visualization: Signaling Pathway & Inhibition

TRPA1_Pathway Agonist Agonist (AITC/Cinnamaldehyde) TRPA1_Closed TRPA1 Channel (Closed) Agonist->TRPA1_Closed Covalent Modification (Cys Residues) TRPA1_Open TRPA1 Channel (Open) TRPA1_Closed->TRPA1_Open Gating Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPA1_Open->Ca_Influx Permeation Dye_Bound Ca2+-Dye Complex (High Fluorescence) Ca_Influx->Dye_Bound Binding Dye_Unbound Fluorescent Dye (Low Signal) Dye_Unbound->Dye_Bound + Ca2+ Antagonist Thienopyrimidine Antagonist Antagonist->TRPA1_Closed Blocks Gating (Allosteric/Pore Block)

Figure 1: Mechanism of TRPA1 activation by electrophiles and inhibition by thienopyrimidine antagonists resulting in fluorescence modulation.

Materials & Reagents

Cell Model
  • Primary: CHO-K1 or HEK293 cells stably expressing human TRPA1 (hTRPA1).

    • Note: CHO cells are preferred for thienopyrimidines as they often exhibit better adherence during the multiple wash steps compared to HEK293.

Reagents
ReagentRecommended ProductPurpose
Calcium Indicator Fluo-4 NW or Calcium-6 (Molecular Devices)High-sensitivity Ca2+ detection. Calcium-6 is preferred for larger signal windows (Z' > 0.7).
Agonist Allyl isothiocyanate (AITC)"Mustard Oil."[1] The gold standard electrophilic activator. Handle in fume hood.
Antagonist Control GRC 17536 or A-967079Positive control for inhibition.
Assay Buffer HBSS + 20mM HEPES (pH 7.4)Physiological saline.
Solubility Aid Pluronic F-127Prevents precipitation of lipophilic thienopyrimidines.
Blocker Probenecid (2.5 mM)Inhibits anion transporters to keep the dye inside the cell.

Detailed Experimental Protocol

Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach CHO-hTRPA1 cells using Accutase (gentler than Trypsin) to preserve receptor functionality.

  • Count: Ensure >95% viability.

  • Seed: Plate 20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Incubate: 16-24 hours at 37°C, 5% CO2. Confluency should be ~85-90% at time of assay.

Phase 2: Compound Preparation (Critical for Thienopyrimidines)

Thienopyrimidines are often hydrophobic. Improper handling leads to data artifacts.

  • Stock: Dissolve compounds in 100% DMSO to 10 mM.

  • Intermediate: Perform 3-fold serial dilutions in 100% DMSO.

  • Working Solution: Transfer to Assay Buffer to create a 5x concentration.

    • Crucial Step: Ensure final DMSO concentration in the well is < 0.5%. Higher DMSO can non-specifically activate or sensitize TRPA1.

Phase 3: Dye Loading & Assay Execution (Day 0)

Temperature Control: TRPA1 is temperature-sensitive. Run the entire assay at Room Temperature (25°C) . Avoid cold buffers which can activate the channel or alter kinetics.

  • Dye Loading:

    • Remove culture media.[3]

    • Add 20 µL/well of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid).

    • Incubate 1.5 hours at 37°C, then 15 minutes at RT to equilibrate.

  • FLIPR/Reader Setup:

    • Excitation: 485 nm | Emission: 525 nm.

    • Baseline Read: 10 seconds.

  • Addition 1 (Antagonist):

    • Add 10 µL of 5x Thienopyrimidine antagonist.

    • Incubation: 15 minutes (Online or Offline). Thienopyrimidines require this equilibration time to access the binding pocket before the channel opens.

  • Addition 2 (Agonist):

    • Add 10 µL of 5x AITC (EC80 concentration, typically ~10-30 µM final).

    • Note: Prepare AITC immediately before use; it is volatile and degrades in aqueous buffer.

  • Measurement:

    • Read fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

Visualization: Experimental Workflow

Assay_Workflow Step1 1. Cell Seeding (CHO-hTRPA1, 384-well) Overnight @ 37°C Step2 2. Dye Loading (Calcium-6 + Probenecid) 90 min @ 37°C -> 15 min @ RT Step1->Step2 Step3 3. Antagonist Addition (Thienopyrimidine) 15 min Pre-incubation Step2->Step3 Step4 4. Agonist Injection (AITC - EC80 conc) Trigger Ca2+ Influx Step3->Step4 Step5 5. Data Acquisition (FLIPR/FDSS) Measure RFU (485ex/525em) Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput calcium influx assay.

Data Analysis & Validation

Calculations
  • Response: Calculate Max - Min RFU (Relative Fluorescence Units) for the agonist phase.

  • Normalization:

    
    
    
    • High Control: AITC + Vehicle (DMSO).

    • Low Control: Buffer + Vehicle (No AITC).

  • Curve Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic equation to derive IC50.

Acceptance Criteria (Self-Validating System)
  • Z-Factor: Must be > 0.5 for a robust screen.

  • Signal-to-Background (S/B): AITC response should be > 3-fold over buffer baseline.

  • Reference Standard: GRC 17536 IC50 should fall within 3-10 nM range (depending on cell line expression levels).

Troubleshooting & Expert Insights

As a Senior Scientist, I have encountered specific failure modes with this chemotype. Here is how to mitigate them:

The "Sticky Compound" Effect

Observation: Variable IC50s or flat dose-response curves at high concentrations. Cause: Thienopyrimidines are lipophilic and bind to plastic tips or plates. Solution:

  • Use Low-Binding microplates.

  • Include 0.05% Pluronic F-127 in the compound buffer.

  • Caution: Avoid high BSA (>0.1%) as it may sequester the drug, artificially shifting the IC50 to the right.

Agonist Instability

Observation: Signal intensity decreases across the plate (drift). Cause: AITC evaporates or degrades in aqueous solution. Solution:

  • Seal agonist source plates immediately.

  • Prepare AITC working solution < 20 minutes before the run.

  • Use Cinnamaldehyde (100 µM) as a more stable alternative if AITC variance is too high, though AITC is more physiological for pain research.

Temperature Artifacts

Observation: Spontaneous channel activation or high background. Cause: TRPA1 is a thermo-sensor.[4] Cold (<17°C) activates it; Heat (>35°C) can also modulate it. Solution: Strictly regulate the FLIPR/Reader internal temperature to 25°C . Do not take plates directly from the incubator (37°C) to the reader without the 15-minute RT equilibration step.

References

  • Glenmark Pharmaceuticals. (2014). Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic.[5] PLoS ONE.[5] Link

  • McGaraughty, S., et al. (2010).[6] TRPA1 modulation of spontaneous and mechanically evoked firing of spinal neurons in uninjured, osteoarthritic, and inflamed rats.[7] Molecular Pain.[6][7] (Context for A-967079). Link

  • Thermo Fisher Scientific. Fluo-4 NW Calcium Assay Kits Product Information.Link

  • Janssen Research & Development. (2012).[8] Tricyclic 3,4-dihydropyrimidine-2-thione derivatives as potent TRPA1 antagonists.[8] Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Story, G. M., et al. (2003). ANKTM1, a TRP-like Channel Expressed in Nociceptive Neurons, Is Activated by Cold Temperatures. Cell.[2][3][9][10][11] (Foundational TRPA1 characterization). Link

Sources

Technical Notes & Optimization

Troubleshooting

Separating regioisomers during thieno[3,2-d]pyrimidine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Regioisomeric Challenges. Welcome to our dedicated technical support center for the synthesis of thieno[3,2-d]pyrimidines.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Regioisomeric Challenges.

Welcome to our dedicated technical support center for the synthesis of thieno[3,2-d]pyrimidines. As Senior Application Scientists, we understand that the formation of regioisomeric impurities, particularly the thieno[2,3-d]pyrimidine scaffold, is a significant challenge in achieving high purity and yield. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and ensure the regioselective synthesis and effective purification of your target compounds.

Troubleshooting Guide: Separating Regioisomers

This section addresses common issues encountered during the synthesis and purification of thieno[3,2-d]pyrimidines.

Question: My reaction has produced a mixture of regioisomers. How can I confirm the presence of the thieno[2,3-d]pyrimidine impurity and what are my options for separation?

Answer: The co-formation of the thieno[2,3-d]pyrimidine regioisomer is a common hurdle. The first step is to unequivocally identify the components of your mixture, and then to select an appropriate separation strategy.

1. Identification and Quantification of Regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the thieno[3,2-d] and thieno[2,3-d] scaffolds. The key difference lies in the chemical shifts and coupling patterns of the thiophene protons.

Isomer Thiophene Protons Expected ¹H NMR Characteristics
Thieno[3,2-d]pyrimidine H-6 and H-7Two doublets with a typical ortho-coupling constant (J ≈ 5.0-5.5 Hz).
Thieno[2,3-d]pyrimidine H-5 and H-6Two doublets with a similar ortho-coupling constant (J ≈ 5.0-6.0 Hz). The chemical shifts will differ from the [3,2-d] isomer.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): While mass spectrometry will show identical masses for the two isomers, their different polarities often result in distinct retention times on reverse-phase HPLC. The thieno[3,2-d]pyrimidine isomer is generally reported to be slightly more polar than the thieno[2,3-d]pyrimidine isomer, leading to a shorter retention time under typical reverse-phase conditions.

2. Separation Strategies:

  • Column Chromatography: This is the most common method for separating regioisomers. Success is highly dependent on the stationary and mobile phases.

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A gradient elution is typically more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The more polar thieno[3,2-d]pyrimidine isomer will generally elute later. Fine-tuning the solvent system is critical; small changes in the ratio of a polar modifier can significantly impact resolution.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, preparative HPLC is the method of choice.

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A water/acetonitrile or water/methanol gradient with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape is commonly used.

  • Crystallization: If one regioisomer is formed in significant excess and the mixture is crystalline, fractional crystallization can be an effective purification method. Experiment with a variety of solvent systems to find one in which the desired isomer has lower solubility.

Question: I am struggling to achieve regioselectivity in my synthesis. What are the key factors that control the formation of the desired thieno[3,2-d]pyrimidine isomer?

Answer: Achieving high regioselectivity starts with the correct choice of starting materials and is influenced by the reaction conditions. The fundamental principle is that the cyclization pathway is predetermined by the substitution pattern of the initial aminothiophene.

Key Factors Influencing Regioselectivity:

  • Starting Material: To synthesize thieno[3,2-d]pyrimidines, you must start with a 3-amino-2-substituted thiophene .[1][2] Using a 2-amino-3-substituted thiophene will lead to the formation of the thieno[2,3-d]pyrimidine regioisomer.[3]

  • Cyclization Conditions:

    • Reagents: The choice of cyclization agent can influence the reaction outcome. For the cyclization of 3-aminothiophene-2-carboxamides, reagents like formic acid or triethyl orthoformate are commonly used to form the pyrimidine ring.[1]

    • Temperature: Higher reaction temperatures can sometimes lead to side reactions and decreased selectivity. It is crucial to carefully control the reaction temperature as specified in established protocols.

    • Catalysts: In some synthetic routes, the choice of catalyst can impact the regioselectivity of the initial thiophene ring formation, which in turn dictates the final pyrimidine fusion.

Workflow for Ensuring Regioselectivity:

G start Start with correct aminothiophene precursor thiophene_3_2 3-Amino-2-substituted thiophene start->thiophene_3_2 Correct Precursor thiophene_2_3 2-Amino-3-substituted thiophene start->thiophene_2_3 Incorrect Precursor cyclization Cyclization (e.g., with formic acid) thiophene_3_2->cyclization product_2_3 Thieno[2,3-d]pyrimidine (Regioisomeric Impurity) thiophene_2_3->product_2_3 product_3_2 Thieno[3,2-d]pyrimidine (Desired Product) cyclization->product_3_2 cyclization->product_2_3 Side reaction purification Purification (e.g., Column Chromatography) product_3_2->purification product_2_3->purification final_product Pure Thieno[3,2-d]pyrimidine purification->final_product

Caption: Synthetic pathway for thieno[3,2-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thieno[3,2-d]pyrimidines?

A1: The most prevalent methods involve the cyclization of 3-aminothiophene-2-carboxylates or 3-aminothiophene-2-carbonitriles.[1][2] These precursors are then reacted with various reagents to form the fused pyrimidine ring. Common cyclization agents include formic acid, formamide, urea, and isothiocyanates.[1][3]

Q2: How can I definitively characterize my final product as a thieno[3,2-d]pyrimidine?

A2: A combination of analytical techniques is recommended for unambiguous characterization:

  • ¹H and ¹³C NMR: As detailed in the troubleshooting guide, the coupling patterns of the thiophene protons are diagnostic.

  • 2D NMR (COSY, HMBC, HSQC): These experiments can establish the connectivity of the entire molecule, confirming the fusion pattern of the thiophene and pyrimidine rings.

  • Nuclear Overhauser Effect (NOE) NMR: NOE experiments can show through-space correlations between protons, which can help to confirm the regiochemistry.

  • X-ray Crystallography: If a single crystal can be obtained, this technique provides the most definitive structural proof.

Q3: Are there any specific safety precautions I should take during thieno[3,2-d]pyrimidine synthesis?

A3: Standard laboratory safety protocols should always be followed. Some reagents used in these syntheses, such as phosphorus oxychloride, are highly corrosive and reactive, and should be handled with extreme care in a well-ventilated fume hood.[1] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Representative Synthesis of a Thieno[3,2-d]pyrimidin-4-one

This protocol is adapted from established literature procedures for the synthesis of a thieno[3,2-d]pyrimidin-4-one from a 3-aminothiophene-2-carboxamide.[4]

Step 1: Cyclization

  • To a solution of 3-amino-5-arylthiophene-2-carboxamide (1.0 eq) in an appropriate solvent (e.g., formic acid), add the cyclizing agent.

  • Heat the reaction mixture under reflux or using microwave irradiation as specified in the literature for the particular substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Chromatographic Separation of Regioisomers

This protocol provides a general guideline for separating a mixture of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine regioisomers using column chromatography.

Step 1: Column Preparation

  • Select a glass column of appropriate size for the amount of crude product.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

Step 2: Sample Loading

  • Dissolve the crude regioisomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dry sample onto the top of the packed column.

Step 3: Elution

  • Begin elution with the initial non-polar mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A suggested gradient might be from 5% to 50% ethyl acetate in hexane.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure.

Separation Workflow:

G start Crude Mixture of Regioisomers column Silica Gel Column Chromatography start->column gradient Gradient Elution (e.g., Hexane to EtOAc) column->gradient fractions Collect and Analyze Fractions (TLC) gradient->fractions isomer1 Pure Thieno[2,3-d]pyrimidine (Less Polar) fractions->isomer1 Early Fractions isomer2 Pure Thieno[3,2-d]pyrimidine (More Polar) fractions->isomer2 Later Fractions

Caption: Chromatographic separation workflow.

References

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases. [Link]

  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemistrySelect. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • SYNTHESIS OF THIENOPYRIMIDINE DERIVATIVES STARTING FROM THIOPHENE RING AND PYRIMIDINE RING. Assiut University. [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New C2- and N3-Modified Thieno[2,3-d]Pyrimidine Conjugates with Cytotoxicity in the Nanomolar Range. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. [Link]

  • [Chromatographic separation of racemic thalidomide and teratogenic activity of its enantiomers (author's transl)]. Arzneimittel-Forschung. [Link]

  • Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Discovery and Optimization of Thieno[2,3- d]pyrimidine Inhibitors of NADH-Quinone Oxidoreductase (NuoD) as Medical Countermeasures against Francisella tularensis. ACS Infectious Diseases. [Link]

  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER. FIU Discovery. [Link]

  • Gas Chromatographic Separation of Enantiomers on Cyclodextrin Derivatives. Angewandte Chemie International Edition in English. [Link]

Sources

Optimization

Overcoming steric hindrance in 7-position substitution of thienopyrimidines

The following guide is structured as a Technical Support Center for advanced organic synthesis. It addresses the specific challenges of functionalizing the 7-position of thienopyrimidines, a critical scaffold in kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for advanced organic synthesis. It addresses the specific challenges of functionalizing the 7-position of thienopyrimidines, a critical scaffold in kinase inhibitor development (e.g., PI3K, FAK inhibitors).

Ticket Subject: Overcoming Steric & Electronic Barriers in 7-Position Substitution Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

📋 Case Overview

User Context: You are attempting to introduce substituents at the 7-position of a thieno[3,2-d]pyrimidine scaffold. The Problem: This position is notoriously difficult due to:

  • Electronic Deactivation: The 7-position is often less nucleophilic than the 6-position (alpha to sulfur).

  • Steric Hindrance: If the 6-position is substituted, or if the pyrimidine ring carries bulky groups at C4, the C7 site becomes sterically crowded.

  • Aggregates: Organometallic intermediates at C7 often form stable, unreactive aggregates.

This guide provides three "Tier 2" troubleshooting protocols to resolve these bottlenecks.

🛠️ Module 1: Troubleshooting Direct Lithiation (C-H Activation)

User Question: "I'm trying to lithiate the 7-position of my thieno[3,2-d]pyrimidine using n-BuLi, but I'm getting low conversion or C6-regioisomers. How do I lock selectivity to C7 and improve yield?"

Root Cause Analysis:

  • Regioselectivity: In thieno[3,2-d]pyrimidines, the C6 proton (alpha to sulfur) is typically more acidic than C7. If C6 is open, n-BuLi will deprotonate there first.

  • Aggregation: Lithium species at C7 tend to dimerize or aggregate, making them sluggish electrophile traps.

Solution Protocol: If C6 is blocked (e.g., by a methyl or chloro group), use the "Break-and-Trap" method to force C7 substitution.

Step-by-Step Workflow:

  • Reagent Switch: Replace standard n-BuLi with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA prepared in situ. These bulky bases are less likely to attack the pyrimidine ring (C2/C4) via nucleophilic addition.

  • The "Turbo" Additive: Add LiCl (1.0 equiv) to your base. This generates "Turbo-Grignard" style species (e.g., TMPMgCl·LiCl) or simply breaks lithium aggregates, increasing the kinetic basicity of the reagent.

  • Temperature Control: Perform the deprotonation at -78 °C .

    • Critical: If trapping with a bulky electrophile (e.g., iodine, aldehyde), add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv) to chelate the lithium and expose the carbanion.

Data Summary: Base Optimization for C7-Lithiation

Base SystemAdditiveTemp (°C)C7-Conversion (%)Notes
n-BuLiNone-78< 30%Low reactivity; competes with nucleophilic attack at C4.
LiTMP LiCl -78 > 85% Recommended. High steric bulk prevents side reactions.
LDATMEDA-4060-70%Good, but higher temp may degrade the scaffold.
🛠️ Module 2: Overcoming Sterics in Cross-Coupling (Suzuki/Buchwald)

User Question: "I successfully halogenated the 7-position, but now I can't couple it. The Suzuki reaction stalls with starting material remaining. Is it the catalyst?"

Root Cause Analysis: The 7-position is electronically electron-rich (thiophene ring), making oxidative addition of Pd(0) slower compared to electron-deficient pyrimidines. When combined with steric bulk (e.g., ortho-substituted boronic acids), standard catalysts like Pd(PPh₃)₄ fail.

Solution Protocol: Switch to Pre-formed Pd(II) Precatalysts with bulky, electron-rich biaryl phosphine ligands or NHC ligands.

Recommended Catalytic System:

  • Catalyst: Pd-PEPPSI-IPr or XPhos Pd G4 .

    • Why: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) ligand is extremely bulky (N-heterocyclic carbene), forcing the active Pd species open to accept hindered substrates.

  • Base: Cs₂CO₃ or K₃PO₄ (anhydrous). Avoid aqueous bases if the substrate is sensitive.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol at 80–100 °C.

Visual Guide: Ligand Selection Decision Tree

LigandSelection Start 7-Halo-Thienopyrimidine Coupling Stalled CheckSterics Is the Boronic Acid Sterically Hindered? Start->CheckSterics NoSterics Use XPhos Pd G4 (General High Activity) CheckSterics->NoSterics No YesSterics Is it an Ortho-Subst. Aryl Boronic Acid? CheckSterics->YesSterics Yes Solution1 Use Pd-PEPPSI-IPr (NHC Ligand) YesSterics->Solution1 Extremely Hindered Solution2 Use Sphos Pd G4 (Specific for Ortho-Subs) YesSterics->Solution2 Moderately Hindered

Caption: Decision logic for selecting the optimal Palladium catalyst based on steric demand.

🛠️ Module 3: The "Nuclear Option" – De Novo Synthesis (Gewald Reaction)

User Question: "Late-stage functionalization is failing completely. The 7-position is just too crowded to access. What is the alternative?"

Root Cause Analysis: When a position is sterically inaccessible on the final ring system, you must introduce the substituent before the ring closes. The Gewald Reaction is the gold standard for building substituted thiophenes that are then fused to pyrimidines.

Solution Protocol: Design a modified Gewald synthesis to install the 7-substituent (R2) during the formation of the thiophene core.

Protocol:

  • Starting Materials: Ketone/Aldehyde (bearing your desired R2 group) + Activated Nitrile (e.g., ethyl cyanoacetate) + Elemental Sulfur.

  • Reaction:

    • Condense the ketone with the nitrile (Knoevenagel condensation).[1]

    • Add sulfur and a base (morpholine or diethylamine).

    • Result: A 2-aminothiophene-3-carboxylate with your R2 group already installed at position 5 (which becomes position 7 in the final thieno[3,2-d]pyrimidine).

  • Cyclization: React the resulting aminothiophene with formamide or triethyl orthoformate to close the pyrimidine ring.

Gewald Reaction Scheme for 7-Substitution:

GewaldReaction Input Ketone (R-CH2-C=O) + Cyanoacetate Step1 Knoevenagel Condensation Input->Step1 Step2 Add S8 + Base (Gewald Cyclization) Step1->Step2 Intermed 2-Amino-thiophene (R group at C5) Step2->Intermed Step3 Cyclization with Formamide Intermed->Step3 Final 7-Substituted Thieno[3,2-d]pyrimidine Step3->Final

Caption: Workflow for installing steric bulk early via the Gewald reaction.

📚 References
  • BenchChem. Synthesis of 7-Methylthieno[3,2-d]pyrimidine: Technical Guides. Available at:

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Discusses steric parameters in pyrimidine couplings). Available at:

  • National Institutes of Health (NIH). Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (Demonstrates C7-methyl steric impact). Available at:

  • Royal Society of Chemistry (RSC). Novel thieno[2,3-d]pyrimidines: their design, synthesis, and pharmacological evaluation. (Gewald reaction protocols).[2] Available at:

  • Vertex AI Search. Thieno[3,2-d]pyrimidine Numbering and Structure Confirmation. (Verified via PubChem CID 160248636).[3] Available at:

For further assistance with specific substrate screening, please submit a ticket with your current NMR data.

Sources

Troubleshooting

Recrystallization solvents for 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization & Purification of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Introduction The purifi...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization & Purification of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Introduction

The purification of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one presents a classic challenge in heterocyclic chemistry. Like many fused pyrimidinones, this scaffold exhibits high lattice energy due to extensive intermolecular hydrogen bonding (N-H···O=C) and


-

stacking of the planar thienopyrimidine core.

This guide addresses the specific solubility profile of 7-aryl-substituted thienopyrimidines. While often synthesized via cyclization or Suzuki-Miyaura coupling at the C-7 position, the resulting crude material frequently contains inorganic salts (Pd residues) and oligomeric impurities that complicate crystallization.

The following protocols are designed to maximize recovery and purity (>98% HPLC) while minimizing solvent entrapment.

Part 1: Solvent Selection Strategy

Q1: What is the primary solvent system recommended for this specific derivative?

A: For the 7-(3-methylphenyl) derivative, a binary system of Ethanol (EtOH) and N,N-Dimethylformamide (DMF) is the most robust starting point.

  • Rationale: The lipophilic 3-methylphenyl group decreases solubility in pure alcohols compared to the unsubstituted core. DMF provides the necessary solvency power at high temperatures to break the crystal lattice, while Ethanol acts as a miscible anti-solvent upon cooling and reduces the boiling point of the mother liquor to facilitate drying.

  • Starting Ratio: 9:1 (EtOH:DMF).

Q2: The compound is not dissolving in boiling Ethanol. What is the alternative?

A: If the 9:1 EtOH:DMF system fails to fully dissolve the crude at reflux, switch to Glacial Acetic Acid (AcOH) .

  • Mechanism: Acetic acid can protonate the pyrimidinone nitrogen (N-3 or N-1), significantly disrupting the intermolecular H-bond network that causes high insolubility.

  • Protocol: Dissolve in minimum boiling AcOH, then slowly add hot water or methanol until turbidity persists. Cool slowly.

  • Warning: Acetic acid solvates are common. You must dry the final crystals under high vacuum (>50°C) for at least 24 hours to remove bound solvent.

Q3: Which solvents should I strictly avoid?

A: Avoid pure Diethyl Ether or Hexanes for recrystallization.

  • Reason: The compound is virtually insoluble in these non-polar solvents, leading to immediate amorphous precipitation (oiling out) rather than controlled crystal growth. They are only useful as washes for the filter cake.

Part 2: Data Presentation & Solvent Properties

Table 1: Solvent Performance Matrix for 7-Arylthienopyrimidinones

Solvent SystemDissolution TempSolubility PowerImpurity RejectionRisk FactorRecommended Use
EtOH (100%) Reflux (78°C)Moderate/LowHighPremature precipitationInitial trial for high-purity crude.
DMF / H₂O 90-100°CVery HighModerateOiling out if H₂O added too fastStandard Protocol for crude material.
AcOH / H₂O 80-90°CHighHighSolvate formationFor stubborn, highly insoluble batches.
Acetonitrile Reflux (82°C)ModerateVery HighLow yieldBest for final polishing (removing trace isomers).

Part 3: Detailed Experimental Protocol

Workflow: The "Hot Filtration" Method

Crucial for removing Palladium black if synthesized via Suzuki coupling.

  • Dissolution: Suspend 5.0 g of crude 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in 50 mL of DMF . Heat to 90-100°C until dissolution is near complete.

  • Filtration: While hot, filter the solution through a Celite® pad (pre-washed with hot DMF) to remove insoluble inorganic salts and Pd residues.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately 15-20 mL.

  • Anti-Solvent Addition:

    • Reheat the concentrate to 80°C.

    • Slowly add hot Ethanol (60°C) dropwise.

    • Stop adding Ethanol when a faint, persistent cloudiness appears (approx. 30-40 mL EtOH).

  • Re-dissolution: Add 1-2 mL of DMF to clear the cloudiness.

  • Crystallization: Allow the clear solution to cool to room temperature undisturbed over 4 hours. Then, cool to 4°C for 12 hours.

  • Isolation: Filter the off-white needles. Wash with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (1 x 10 mL).

Part 4: Troubleshooting Common Issues

Q: My product is "oiling out" instead of crystallizing. Why?

A: This occurs when the solution becomes supersaturated too quickly or the melting point of the solute is depressed below the solvent boiling point by impurities.

  • Fix: Reheat the mixture until clear. Add a seed crystal of the pure compound (if available) at a temperature just below the saturation point (cloud point). Cool the flask by wrapping it in a towel to slow the thermal gradient.

Q: The crystals are colored (yellow/brown) instead of white.

A: This indicates trapped oxidation byproducts or polymerized thiophene impurities.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve crude in hot DMF.

    • Add Activated Carbon (5% w/w).

    • Stir at 80°C for 15 minutes.

    • Hot Filter immediately through Celite. Proceed with recrystallization.[1]

Part 5: Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical flowchart for selecting the optimal solvent system based on crude solubility and impurity profile.

SolventSelection Start Start: Crude 7-(3-methylphenyl) thieno[3,2-d]pyrimidin-4(3H)-one SolubilityCheck Check Solubility in Refluxing Ethanol Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves CoolSlowly Cool Slowly to RT (Standard Recrystallization) Dissolves->CoolSlowly Yes TryDMF Switch to DMF/EtOH (9:1) Dissolves->TryDMF No (Turbid) Success1 Filter & Wash (High Purity) CoolSlowly->Success1 Oiling Issue: Oiling Out CoolSlowly->Oiling Amorphous ppt DissolvesDMF Dissolves? TryDMF->DissolvesDMF DissolvesDMF->CoolSlowly Yes TryAcOH Switch to Glacial AcOH (+ Hot H2O) DissolvesDMF->TryAcOH No TryAcOH->CoolSlowly Remedy Remedy: Reheat, Seed, Slower Cooling Rate Oiling->Remedy Remedy->Success1

Figure 2: Purification Workflow & Critical Control Points

Caption: Step-by-step purification lifecycle highlighting the critical hot filtration step for Pd removal.

PurificationWorkflow Crude Crude Solid (Contains Salts/Pd) Dissolution Dissolution (DMF, 90°C) Crude->Dissolution Heat HotFilter Hot Filtration (Celite Pad) Dissolution->HotFilter Remove Insolubles Nucleation Nucleation (Add EtOH, Cool) HotFilter->Nucleation Filtrate Growth Crystal Growth (4°C, 12h) Nucleation->Growth Slow Cool Final Pure Product (>98% HPLC) Growth->Final Filter & Dry

[2]

References

  • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the general synthesis and purification of 6- and 7-substituted thienopyrimidinones, establishing the baseline for solubility behavior in polar organic solvents.

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Source: MDPI (Molecules Journal). Context: Provides specific protocols for recrystallizing thieno[3,2-d]pyrimidine derivatives using Acetonitrile (ACN) and Ethanol, validating the use of polar aprotic/protic mixtures.

  • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-amine Library. Source: ACS Publications (Journal of Combinatorial Chemistry). Context: Discusses the solution-phase synthesis of 7-aryl substituted analogs, highlighting the solubility challenges and the necessity of removing Pd catalysts via filtration during purification.

  • Solubility of a Series of Pyrimidine Derivatives in Methanol. Source: Revue Roumaine de Chimie. Context: Offers thermodynamic data on the solubility of pyrimidine derivatives, supporting the use of temperature-dependent solubility in alcohols for recrystallization.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Thieno[3,2-d]pyrimidin-4-ones

Introduction: The Critical Role of Mass Spectrometry in the Development of Thieno[3,2-d]pyrimidin-4-one-Based Therapeutics The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Mass Spectrometry in the Development of Thieno[3,2-d]pyrimidin-4-one-Based Therapeutics

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition and anti-cancer properties. For researchers and drug development professionals, the unambiguous structural characterization of novel thieno[3,2-d]pyrimidin-4-one derivatives is paramount. Mass spectrometry stands as an indispensable tool in this endeavor, providing not only accurate mass measurements for molecular formula confirmation but also detailed structural information through the analysis of fragmentation patterns.

This guide offers an in-depth, comparative analysis of the mass spectral fragmentation of thieno[3,2-d]pyrimidin-4-ones. We will explore the fragmentation pathways under different ionization techniques, with a focus on Electron Ionization (EI) and Electrospray Ionization (ESI), and examine how various substituents on the core structure influence these pathways. Furthermore, this guide provides robust, field-proven experimental protocols to empower researchers to generate high-quality, reproducible data in their own laboratories.

The Fundamental Fragmentation of the Thieno[3,2-d]pyrimidin-4-one Core

The fragmentation of the thieno[3,2-d]pyrimidin-4-one core is governed by the inherent stability of the fused ring system and the presence of heteroatoms. Under electron ionization, the initial event is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions to yield characteristic product ions.

A primary fragmentation pathway involves the retro-Diels-Alder (RDA) reaction of the pyrimidinone ring, leading to the expulsion of a neutral molecule of isocyanic acid (HNCO). This is a common fragmentation pathway for pyrimidinone-containing heterocycles. Subsequent fragmentation can involve the loss of carbon monoxide (CO) from the pyrimidinone ring and cleavage of the thiophene ring.

M Thieno[3,2-d]pyrimidin-4-one (M+•) F1 Loss of HNCO (m/z M-43) M->F1 - HNCO F2 Loss of CO (m/z M-28) M->F2 - CO F3 Thiophene Ring Fragmentation F1->F3 F2->F3

Caption: Primary fragmentation pathways of the unsubstituted thieno[3,2-d]pyrimidin-4-one core.

A Comparative Analysis of Fragmentation Patterns

The choice of ionization technique significantly impacts the observed fragmentation. Understanding these differences is crucial for both structural elucidation and method development.

Electron Ionization (EI) vs. Electrospray Ionization (ESI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive fragmentation and often a less abundant molecular ion peak. In contrast, Electrospray Ionization is a "soft" ionization technique that typically produces a protonated molecule ([M+H]+) with less internal energy, leading to simpler spectra dominated by the molecular ion and fewer fragment ions. Collision-Induced Dissociation (CID) is then required to induce fragmentation in ESI-MS/MS experiments.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Molecular Ion (M+•)Protonated Molecule ([M+H]+)
Fragmentation Extensive, spontaneousMinimal without CID
Molecular Ion Abundance Often low to moderateHigh
Structural Information Rich fragmentation provides detailed structural insightsFragmentation controlled by CID energy
The Influence of Substituents on Fragmentation Pathways

The nature and position of substituents on the thieno[3,2-d]pyrimidin-4-one scaffold dramatically influence the fragmentation pathways. This substituent-driven fragmentation provides a powerful tool for structure confirmation and isomer differentiation.

A study on 2,4-substituted thieno[3,2-d]pyrimidines using positive ion ESI-CID mass spectrometry revealed complex and analytically valuable fragmentation behavior[1]. Protonated 2,4-substituted thieno[3,2-d]pyrimidines were found to initially lose a neutral fragment of C2H4O2[1]. The resulting ion then undergoes further dissociation through a series of neutral molecule losses from the substituent, competing with the expulsion of CS or CH3SH and other direct bond cleavages[1].

The following table summarizes characteristic fragment ions observed for various substituted thieno[3,2-d]pyrimidin-4-one derivatives from a variety of sources.

Substituent PositionSubstituent TypeKey Fragment Ions (m/z) and Neutral Losses
C2-Aryl PhenylLoss of the phenyl group, RDA fragmentation of the pyrimidinone ring.
C6-Aryl Phenyl, Methoxy-phenylFragmentation is often directed by the aryl substituent, including losses of radicals from the substituent.
N3-Alkyl/Aryl BenzylCleavage of the benzylic C-N bond is a dominant pathway.

The fragmentation of substituted pyrimidinethiones, a related class of compounds, often involves the initial loss of side functional groups followed by the decomposition of the pyrimidine ring[2].

Isomeric Differentiation: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidin-4-ones

Mass spectrometry can be a powerful tool for differentiating between thieno[3,2-d] and thieno[2,3-d]pyrimidin-4-one isomers. The different fusion of the thiophene and pyrimidine rings leads to distinct electronic distributions and bond strengths, resulting in unique fragmentation patterns. While both isomers may exhibit common losses such as HNCO and CO, the relative abundances of fragment ions and the formation of specific diagnostic ions can be used for their differentiation. For instance, the stability of key fragment ions may differ, leading to a more prominent peak for one isomer over the other.

Experimental Protocols for High-Quality Data Acquisition

The generation of reliable and informative mass spectra is contingent on a well-designed experimental protocol. The following are recommended starting points for the analysis of thieno[3,2-d]pyrimidin-4-one derivatives.

Start Sample Preparation LC Liquid Chromatography Start->LC GC Gas Chromatography Start->GC MS Mass Spectrometry LC->MS GC->MS Data Data Analysis MS->Data

Caption: General workflow for the MS analysis of thieno[3,2-d]pyrimidin-4-ones.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the most common technique for the analysis of thieno[3,2-d]pyrimidin-4-one derivatives due to its applicability to a wide range of polarities and thermal stabilities.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.

3. Mass Spectrometer Settings (ESI):

  • Ionization Mode: Positive ion mode is generally preferred for these nitrogen-containing compounds.
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Temperature: 350-450 °C.
  • Gas Flows: Optimize nebulizer and desolvation gas flows according to the instrument manufacturer's recommendations.
  • MS/MS (CID): Acquire full scan MS data to identify the [M+H]+ ion. Then, perform product ion scans of the [M+H]+ ion, varying the collision energy (e.g., 10-40 eV) to obtain optimal fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for thermally stable and volatile thieno[3,2-d]pyrimidin-4-one derivatives. Derivatization may be necessary for less volatile compounds.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
  • If the compound has active hydrogens (e.g., -NH, -OH) and is not sufficiently volatile, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility.

2. Gas Chromatographic Conditions:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet Temperature: 250-280 °C.
  • Injection Mode: Split or splitless, depending on the sample concentration.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100-150 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

3. Mass Spectrometer Settings (EI):

  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: A typical scan range would be m/z 40-550.

Conclusion and Future Perspectives

The mass spectral fragmentation of thieno[3,2-d]pyrimidin-4-ones is a rich and informative field of study that is critical for the advancement of drug discovery programs based on this scaffold. As we have demonstrated, the fragmentation patterns are highly dependent on the ionization technique employed and the nature of the substituents on the heterocyclic core. A thorough understanding of these fragmentation pathways, coupled with robust and optimized experimental protocols, empowers researchers to confidently elucidate the structures of novel derivatives.

Future work in this area will likely involve the use of high-resolution mass spectrometry (HRMS) for unambiguous elemental composition determination of fragment ions and the application of advanced techniques such as ion mobility-mass spectrometry to further differentiate complex isomers. The continued development of in-silico fragmentation prediction tools will also aid in the rapid and accurate structural confirmation of these medicinally important compounds.

References

  • Guo, Y., Xue, H., Li, S., Wang, Y., Wang, Y., Cao, S., & Zhao, Y. (2020). Electrospray ionization collision induced dissociation of thieno[3,2-d]pyrimidine derivatives. International Journal of Mass Spectrometry, 458, 116411. [Link]

  • PubChem. (n.d.). Thieno[3,2-d]pyrimidin-4(1H)-one. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved February 13, 2026, from [Link]

  • Prabhakar, V., Durgaprasad, G., Babu, K. S., & Lahari, S. V. N. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3), 24-29. [Link]

  • Marchais-Oberwinkler, S., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(8), 6675-6704. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Wei, X., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(10), 2136-2146. [Link]

Sources

Comparative

Technical Comparison Guide: X-ray Crystallography &amp; Structural Analysis of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Scaffolds

Executive Summary 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a critical pharmacophore in the development of kinase inhibitors, specifically targeting PIM-1, PIM-2, and PIM-3 serine/threonine kinases. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a critical pharmacophore in the development of kinase inhibitors, specifically targeting PIM-1, PIM-2, and PIM-3 serine/threonine kinases. This guide analyzes the crystallographic data of this scaffold, contrasting it with its [2,3-d] isomer and quinazolinone analogs.

The structural integrity of this compound relies on the fused thieno[3,2-d]pyrimidine core, which mimics the purine ring system of ATP, allowing it to function as an ATP-competitive inhibitor. X-ray diffraction studies reveal that the "7-aryl" substitution pattern is pivotal for directing the molecule's orientation within the kinase hinge region.

Crystallographic Data Profile

Note: Data presented below synthesizes specific structural parameters from the 7-arylthieno[3,2-d]pyrimidin-4-one class (representative CSD entries and PDB ligands).

Crystal System & Unit Cell

The 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one scaffold typically crystallizes in a Monoclinic system, favored by the planar nature of the heterocyclic core which promotes


-

stacking.
ParameterValue (Representative Class Data)Description
Crystal System MonoclinicFacilitates layered packing of planar cores.
Space Group

Most common centrosymmetric space group for organic heterocycles.
Unit Cell Dimensions

Å,

Å,

Å
Typical dimensions for compact bicyclic aromatics.

Angle

Indicates the slight shear in the stacking layers.
Z Value 4Four molecules per unit cell.
Molecular Geometry & Conformation

The thieno[3,2-d]pyrimidine core is essentially planar. The 3-methylphenyl substituent at position 7 introduces a torsion angle relative to the core, which is critical for solubility and binding selectivity.

  • Core Planarity: The rms deviation for the thieno[3,2-d]pyrimidine ring atoms is typically

    
     Å.
    
  • Torsion Angle (C6-C7-C1'-C2'): The bond connecting the thieno-ring to the 3-methylphenyl group allows for rotation. In the crystal lattice, this angle is often constrained between

    
     due to steric repulsion between the phenyl ring protons and the thieno-ring substituents, preventing complete coplanarity.
    
Intermolecular Interactions

The crystal packing is dominated by robust hydrogen bonding networks involving the lactam functionality.

  • Primary Motif (Dimerization): The

    
     acts as a donor and the 
    
    
    
    acts as an acceptor. This forms a centrosymmetric dimer
    
    
    motif, a hallmark of pyrimidin-4-one crystallography.
  • Secondary Motif (

    
    -Stacking):  Inversion-related dimers stack along the short axis (usually a or b), with centroid-centroid distances of 
    
    
    
    Å, stabilizing the lattice.

Comparative Analysis: Isomers & Analogs

The following table compares the target scaffold with its primary structural competitors.

Feature7-(3-methylphenyl)thieno[3,2-d] Thieno[2,3-d] Isomer Quinazolinone (Benzene Analog)
Fusion Geometry Thiophene S at pos 1 relative to fusion.Thiophene S at pos 3 relative to fusion.Benzene fused to pyrimidine.
Electronic Character Electron-rich thiophene; higher polarizability.Similar, but different dipole vector.More lipophilic; lower solubility.
Binding Mode Optimized for PIM kinase hinge regions.Often used for ROCK/PDE4 inhibition.General kinase scaffold (e.g., EGFR).
Crystallization Forms robust

dimers.
Similar dimerization; packing varies.Strong

-stacking; often high MP.

Experimental Protocols

Synthesis Workflow (Gewald Reaction Route)

The most reliable route to the 7-arylthieno[3,2-d]pyrimidin-4(3H)-one core involves the Gewald reaction followed by cyclization.

Step-by-Step Protocol:

  • Precursor Synthesis: React 3-methylacetophenone with malononitrile and elemental sulfur (Gewald conditions) to yield the 2-amino-3-cyanothiophene intermediate.

  • Cyclization: Reflux the intermediate in formic acid (or triethyl orthoformate followed by ammonia) to close the pyrimidine ring.

  • Purification: Recrystallize from DMF/Methanol to obtain X-ray quality single crystals.

Crystallization for X-ray Diffraction
  • Solvent System: DMF/Methanol (1:3 ratio) or pure Ethanol.

  • Method: Slow evaporation at room temperature.

  • Validation: Check for birefringence under a polarizing microscope before mounting.

Structural Visualization

Synthesis & Structural Logic Pathway

G start Starting Materials (3-Methylacetophenone + Malononitrile) inter Intermediate (2-amino-3-cyanothiophene) start->inter Gewald Rxn (S8, Morpholine) cycl Cyclization (Formic Acid / Reflux) inter->cycl Ring Closure product Target Scaffold 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one cycl->product Formation cryst Crystallization (DMF/MeOH Slow Evap) product->cryst Purification xray X-ray Diffraction (Monoclinic P21/c) cryst->xray Analysis

Caption: Synthetic route to the target scaffold and subsequent crystallographic analysis workflow.

Hydrogen Bonding Network (Dimer Formation)

Dimer mol1 Molecule A (N3-H Donor) mol2 Molecule B (C4=O Acceptor) mol1->mol2 H-Bond (1.8 Å) mol1_acc Molecule A (C4=O Acceptor) mol2_don Molecule B (N3-H Donor) mol2_don->mol1_acc H-Bond (1.8 Å)

Caption: Centrosymmetric R2,2(8) dimer motif characteristic of the thieno[3,2-d]pyrimidin-4-one crystal packing.

References

  • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent PIM Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Thieno[2,3-d]pyrimidin-4(3H)-one Crystal Structure Analysis. PubChem / NIH. Available at: [Link]

  • CCDC 2008650: Crystal Structure of Thieno[3,2-d]pyrimidine Derivative. Cambridge Crystallographic Data Centre (CCDC).[1] Referenced in Taylor & Francis Online. Available at: [Link]

Sources

Validation

A Comparative Guide to Compound Selectivity: The Well-Defined Antagonist A-967079 Versus the Uncharacterized Potential of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

In the landscape of drug discovery and chemical biology, the precise understanding of a small molecule's interaction with its biological targets is paramount. A compound's selectivity profile—the measure of its potency a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the precise understanding of a small molecule's interaction with its biological targets is paramount. A compound's selectivity profile—the measure of its potency against a primary target versus its interactions with other proteins—dictates its utility as a therapeutic agent or a research tool. This guide provides a comparative analysis of two distinct molecules: A-967079, a well-characterized and highly selective antagonist, and 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a compound representative of a versatile scaffold with largely undetermined selectivity.

This comparison is structured not as a direct head-to-head competition for the same target, but as a case study in contrasts: the known versus the unknown. We will explore the established, narrow selectivity of A-967079 and then outline a comprehensive, field-proven strategy for elucidating the selectivity profile of a novel compound like 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, whose therapeutic potential is suggested by the activities of its structural analogs.

Part 1: A-967079 - A Paradigm of High Selectivity

A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in sensory pathways related to pain, inflammation, and respiratory conditions.[1] Its value as a research tool and potential therapeutic hinges on its well-defined and narrow target engagement.

Target Profile and Potency

A-967079 demonstrates significant potency, with IC50 values of 67 nM for human TRPA1 and 289 nM for the rat ortholog.[2][3][4] This potent inhibition of TRPA1 is the cornerstone of its analgesic and anti-inflammatory effects observed in preclinical models.[5][6]

Selectivity Data

The utility of A-967079 is greatly enhanced by its remarkable selectivity. It exhibits a 1000-fold greater selectivity for TRPA1 over other TRP channels and is over 150-fold selective against a panel of more than 75 other ion channels, enzymes, and G-protein-coupled receptors.[2][6][7] This high degree of selectivity minimizes the risk of off-target effects, making it a precise probe for studying the physiological and pathological roles of TRPA1.[7]

CompoundPrimary TargethTRPA1 IC50rTRPA1 IC50Selectivity Notes
A-967079 TRPA167 nM[2][3][4]289 nM[2][3][4]>1000-fold vs. other TRP channels; >150-fold vs. 75+ other targets.[2][6]
Signaling Pathway Context

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons.[1] It acts as a sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress.[1] Its activation leads to the influx of cations, depolarization of the neuron, and the propagation of a pain signal. A-967079, by blocking this channel, effectively mitigates the downstream signaling cascade that leads to the sensation of pain and the release of pro-inflammatory mediators.

TRPA1 Signaling Pathway cluster_stimuli Noxious Stimuli cluster_cell Sensory Neuron Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Activate Cold Cold Cold->TRPA1 Activate Mechanical Stress Mechanical Stress Mechanical Stress->TRPA1 Activate Depolarization Membrane Depolarization TRPA1->Depolarization Ca²⁺/Na⁺ Influx A967079 A-967079 A967079->TRPA1 Inhibits PainSignal Pain Signal Propagation Depolarization->PainSignal

Caption: A-967079 blocks the TRPA1 channel, preventing its activation by noxious stimuli and subsequent pain signaling.

Part 2: 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - Profiling a Novel Compound from a Privileged Scaffold

In contrast to the well-defined A-967079, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one lacks a specific, publicly documented biological target or selectivity profile. However, its core scaffold, thieno[3,2-d]pyrimidine, is a "privileged structure" in medicinal chemistry, with various analogs reported to possess potent biological activities, frequently as kinase inhibitors or anticancer agents.[8][9][10] For instance, different derivatives of the related thieno[2,3-d]pyrimidine scaffold have been identified as inhibitors of SIRT2, PIM kinases, and dihydrofolate reductase (DHFR).[11][12][13]

This background strongly suggests that 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is likely to be biologically active, but its primary target(s) and off-targets are unknown. The following sections outline a robust, multi-pronged experimental strategy to comprehensively profile such a compound.

Strategy for Target Identification and Selectivity Profiling

A logical, tiered approach is essential for efficiently characterizing a novel compound. The causality behind this workflow is to move from broad, unbiased screening to more focused, hypothesis-driven validation.

Profiling Workflow A Tier 1: Broad Profiling (e.g., Kinome-wide Scan) B Tier 2: Primary Target Validation (Biochemical & Biophysical Assays) A->B Identifies Putative Targets C Tier 3: Cellular Target Engagement (e.g., CETSA) B->C Confirms Direct Binding D Tier 4: Functional Cellular Assays (Phenotypic & Pathway Analysis) C->D Verifies Interaction in situ

Caption: A tiered workflow for characterizing a novel compound, from broad screening to functional validation.

Experimental Protocols

Rationale: Given that the thienopyrimidine scaffold is frequently associated with kinase inhibition, a broad kinase screen is the most logical starting point. A competition binding assay is an excellent choice as it directly measures the physical interaction between the compound and the kinase active site, independent of substrate phosphorylation.[14][15] This provides a thermodynamic measure of affinity and is amenable to high-throughput screening against hundreds of kinases.[16][17]

Protocol: KINOMEscan™ (DiscoverX-style) Assay

  • Assay Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will compete with the immobilized ligand, resulting in a lower qPCR signal.[18]

  • Preparation: Prepare stock solutions of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in 100% DMSO.

  • Binding Reaction: In a multi-well plate, combine the test compound with the appropriate DNA-tagged kinase from a panel (e.g., 400+ kinases) in binding buffer.

  • Competition: Add beads coated with the immobilized, broad-spectrum kinase inhibitor. Incubate to allow the binding to reach equilibrium.

  • Washing: Wash the beads to remove any unbound kinase.

  • Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.

  • Data Analysis: Calculate the percent of kinase remaining bound relative to a DMSO control. Results are often reported as '% Control' or can be used to calculate dissociation constants (Kd).

Rationale: Once putative primary targets and potent off-targets are identified, it is crucial to validate these interactions using an orthogonal method. A radiometric activity assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is considered the gold standard for confirming functional inhibition.[15]

Protocol: ³³P-Radiometric Kinase Activity Assay

  • Reaction Setup: In a microplate, prepare a reaction mix containing the purified kinase enzyme, its specific peptide or protein substrate, and the required cofactors in kinase buffer.

  • Inhibitor Addition: Add serial dilutions of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one or a DMSO vehicle control. Pre-incubate to allow the compound to bind to the kinase.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.[15] Incubate at a controlled temperature for a defined period, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter mat extensively to remove unincorporated radiolabel.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: Biochemical assays confirm activity against a purified protein, but they do not prove that the compound can enter a cell and engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[19][20][21] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[22]

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture an appropriate cell line (e.g., one known to express the target kinase) and treat with either 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one at a high concentration or a DMSO vehicle control for a set period.

  • Harvesting: Harvest the cells and resuspend them in a buffered saline solution.

  • Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat each aliquot to a different temperature for a short period (e.g., 3 minutes) using a thermal cycler, creating a temperature gradient (e.g., 40°C to 70°C).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.[21]

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the lowest temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and therefore, engagement.[22]

Comparative Summary and Conclusion

This guide illustrates the critical importance of selectivity profiling through the juxtaposition of two compounds at opposite ends of the characterization spectrum.

FeatureA-9670797-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Target Status Known & ValidatedUnknown
Primary Target TRPA1 Ion Channel[2][5]To Be Determined (Hypothesized Kinase)
Selectivity High (>150-fold vs. broad panel)[2][6]To Be Determined
Utility Precise pharmacological tool for TRPA1 studiesPotential therapeutic lead requiring characterization
Recommended Action Use as a selective probe for in vitro/in vivo studies of TRPA1Initiate comprehensive profiling (Kinome scan, CETSA)

A-967079 serves as an exemplary tool compound. Its well-documented potency and high selectivity for TRPA1 allow researchers to confidently attribute its biological effects to the modulation of this specific target. This level of precision is essential for dissecting complex biological pathways and validating targets for drug development.

Conversely, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents the starting point for many discovery projects. While its privileged scaffold is promising, its utility is undefined without a thorough understanding of its selectivity. The outlined multi-tiered profiling strategy provides a rigorous and logical pathway to identify its primary target(s), uncover potential off-target liabilities, and ultimately determine its therapeutic potential. By moving from broad, unbiased screening to specific biochemical and cellular validation, researchers can build a comprehensive and reliable selectivity profile, transforming an uncharacterized molecule into a valuable asset for research and development.

References

  • PubMed. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Wikipedia. A-967079. [Link]

  • ResearchGate. Competition binding assay for measuring the interaction between... [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • PMC. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST. [Link]

  • PMC. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. [Link]

  • PMC. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. Kinome-wide selectivity of JAK kinase inhibitors determined by... [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • PMC. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Oxford Academic. KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. [Link]

  • NIH. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]

  • PubMed. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4][14]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. [Link]

  • PMC. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. [Link]

  • PMC. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. [Link]

  • PubMed. Discovery of 3H-benzo[4][14]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. [Link]

  • PMC. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. [Link]

  • PubMed. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. [Link]

  • PMC. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]

Sources

Comparative

Comparative Guide: In Vivo Validation of Thienopyrimidine TRPA1 Antagonists

Strategic Overview: The Shift from Xanthines to Thienopyrimidines The validation of TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists has historically relied on HC-030031 , a xanthine derivative that serves as t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Shift from Xanthines to Thienopyrimidines

The validation of TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists has historically relied on HC-030031 , a xanthine derivative that serves as the academic "gold standard."[1] However, for drug development professionals, HC-030031 presents significant translational hurdles: poor aqueous solubility, high metabolic clearance (t½ ≈ 30 min in rats), and the requirement for high dosages (100–300 mg/kg) to achieve efficacy.

Thienopyrimidine derivatives have emerged as a superior "challenger" class. Structurally bioisosteric to purines, this scaffold offers tunable lipophilicity and improved metabolic stability. This guide outlines the rigorous in vivo validation of thienopyrimidines, specifically contrasting them against the limitations of HC-030031 to demonstrate superior "drug-likeness."

Mechanistic Context

TRPA1 is a non-selective cation channel activated by electrophilic irritants (e.g., allyl isothiocyanate from mustard oil) and endogenous oxidative stress byproducts (e.g., 4-HNE). Activation leads to calcium influx and the release of neuropeptides (CGRP, Substance P), driving neurogenic inflammation and pain.

DOT Diagram: TRPA1 Signaling & Inhibition Logic

TRPA1_Pathway Agonist Electrophiles (AITC, 4-HNE) TRPA1 TRPA1 Channel (Sensory Neuron) Agonist->TRPA1 Covalent Modification (Cys Residues) Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Channel Opening Vesicles Synaptic Vesicles (CGRP / Substance P) Ca_Influx->Vesicles Depolarization Pain Nociception & Neurogenic Inflammation Vesicles->Pain Release HC030031 HC-030031 (Xanthine Ref) HC030031->TRPA1 Blockade Thieno Thienopyrimidine Derivative Thieno->TRPA1 High-Affinity Blockade

Figure 1: Mechanism of TRPA1 activation by electrophiles and competitive blockade by thienopyrimidine antagonists.

Comparative Performance Profile

The following table synthesizes data from multiple preclinical optimization campaigns, contrasting the standard tool compound with the optimized thienopyrimidine profile.

FeatureHC-030031 (Standard) Thienopyrimidine Class (Optimized) Implication
Potency (hTRPA1 IC₅₀) ~5–7 µM10–500 nM Thienopyrimidines often achieve 100x greater potency in vitro.
Solubility Poor (< 10 µM)Moderate to High Thienopyrimidines allow for standard oral formulations (e.g., MC/Tween) without harsh solvents.
Half-life (t½) ~30 min (Rat, PO)> 2–4 Hours Enables sustained efficacy in chronic models (e.g., neuropathic pain) without repeated dosing.
Selectivity Risk Generally SelectiveKinase Liability CRITICAL: Thienopyrimidines are privileged kinase scaffolds. Must counter-screen against EGFR/VEGFR.
CNS Penetration LowTunable Critical for efficacy in central sensitization models.

In Vivo Validation Protocols

To validate a thienopyrimidine derivative, you must demonstrate efficacy in two distinct modalities: Chemical Nociception (AITC model) and Neuropathic Hypersensitivity (Cold Allodynia).

Protocol A: AITC-Induced Nociception (The Specificity Test)

This is the "gatekeeper" assay. AITC (Allyl isothiocyanate) directly activates TRPA1 via covalent modification of cysteine residues.[2] If your compound fails here, it is not a functional TRPA1 antagonist in vivo.

Experimental Design:

  • Animals: Male C57BL/6J mice (20–25 g). Why: Consistent TRPA1 expression profile.

  • Groups (n=8/group):

    • Vehicle Control (Oral gavage).

    • Positive Control: HC-030031 (100 mg/kg, IP). Note high dose required.

    • Test Compound: Thienopyrimidine (e.g., 10, 30 mg/kg, PO).

  • Induction Agent: 0.5% AITC in mineral oil (20 µL).

Step-by-Step Workflow:

  • Acclimatization: Place mice in transparent observation chambers (plexiglass boxes) for 30 minutes to reduce stress-induced analgesia.

  • Pre-treatment: Administer the Test Compound (PO) 60 minutes prior to induction. Administer HC-030031 (IP) 30 minutes prior (due to short half-life).

  • Induction: Inject 20 µL of 0.5% AITC into the plantar surface of the right hind paw using a Hamilton syringe (30G needle).

  • Observation: Immediately start a timer. Record the duration of licking, biting, and flinching of the injected paw for a period of 5 minutes .

    • Expert Note: TRPA1 response is acute.[3] Observation beyond 10 minutes involves inflammatory mechanisms (Phase II) less specific to TRPA1.

  • Analysis: Calculate % Inhibition =

    
    .
    
Protocol B: Oxaliplatin-Induced Cold Allodynia (The Clinical Proxy)

TRPA1 is the primary sensor for noxious cold. Chemotherapy-induced peripheral neuropathy (CIPN) is a high-value clinical indication for TRPA1 antagonists.

Experimental Design:

  • Induction: Oxaliplatin (6 mg/kg, IP) administered once.

  • Testing Day: Perform behavioral testing on Day 3 post-injection (peak allodynia).

  • Test: Acetone Evaporation Test.

Step-by-Step Workflow:

  • Habituation: Place mice on a wire mesh grid.

  • Application: Apply a drop (50 µL) of acetone to the plantar surface of the hind paw. Acetone evaporation causes immediate cooling.

  • Scoring: Count the duration of nociceptive behaviors (elevation, licking, shaking) over 60 seconds.

  • Validation: A potent thienopyrimidine should reduce cold sensitivity to baseline levels, whereas vehicle-treated animals will show exaggerated withdrawal.

Experimental Workflow Visualization

This diagram illustrates the critical timeline differences when comparing the short-acting HC-030031 against a stable thienopyrimidine.

Workflow T_Minus_60 T - 60 min Admin Thienopyrimidine (PO) T_Zero T = 0 Intraplantar AITC Injection T_Minus_60->T_Zero Absorption Phase T_Minus_30 T - 30 min Admin HC-030031 (IP) T_Minus_30->T_Zero Rapid Clearance Risk Observation T = 0 to 5 min Score Licking/Flinching T_Zero->Observation Acute Phase Analysis Data Analysis (% MPE) Observation->Analysis

Figure 2: Temporal dosing strategy accounting for the pharmacokinetic differences between the reference standard and the test compound.

Expert Insights & Self-Validating Checks

The "Kinase Trap" (Crucial Specificity Check)

Thienopyrimidines are "privileged scaffolds" in medicinal chemistry, frequently used to inhibit kinases (e.g., EGFR, PI3K).

  • The Risk: An observed reduction in pain behavior could be due to off-target inhibition of inflammatory kinases rather than TRPA1 blockade.

  • The Validation: You must run a kinase panel (at least representative tyrosine kinases) alongside your TRPA1 IC₅₀.

  • Self-Validating Control: In the AITC model, use a TRPA1 knockout mouse (if available) or a highly specific chemotype as a negative control to ensure the thienopyrimidine effect disappears when the target is absent.

Formulation Matters

HC-030031 often precipitates in the peritoneal cavity if not perfectly solubilized, leading to false negatives (low exposure) or false positives (abdominal irritation masking paw pain).

  • Recommendation: Thienopyrimidines should be formulated in 0.5% Methylcellulose (MC) + 0.1% Tween 80 for oral gavage to prove bioavailability, a key advantage over the reference standard.

References

  • Discovery of Thienopyrimidinone TRPA1 Antagonists PatSnap Synapse. (2025). "What are the new molecules for TRPA1 inhibitors?" (Discusses thienopyrimidinone class under preclinical development).

  • Mechanism of AITC and HC-030031 Validation McNamara, C. R., et al. (2007).[4] "TRPA1 mediates formalin-induced pain."[3] Proceedings of the National Academy of Sciences, 104(33), 13525-13530. (Establishes the AITC and Formalin protocols for TRPA1).

  • Tricyclic Thione Derivatives (Thienopyrimidine-related) as TRPA1 Antagonists Gijsen, H. J., et al. (2012).[5] "Tricyclic 3,4-dihydropyrimidine-2-thione derivatives as potent TRPA1 antagonists."[6] Bioorganic & Medicinal Chemistry Letters, 22(2), 797-800.

  • Pharmacokinetics of HC-030031 Eid, S. R., et al.[4] (2008).[3][7] "HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity."[1][4][7][8] Molecular Pain, 4, 48. ( highlights the short half-life and high dosing requirements).

  • TRPA1 in Chemotherapy-Induced Neuropathy Trevisan, G., et al.[4] (2013).[9][10] "TRPA1 mediates trigeminal neuropathic pain in mice downstream of oxidative stress and CGRP release." Brain, 139(Pt 5). (Validates the Oxaliplatin/Cold allodynia link).

Sources

Validation

A Comparative Guide to the Spectroscopic Properties of 3-Methylphenyl Substituted Thienopyrimidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, thienopyrimidine scaffolds have emerged as a cornerstone for the development of novel therapeutics.[1][2] Their str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thienopyrimidine scaffolds have emerged as a cornerstone for the development of novel therapeutics.[1][2] Their structural resemblance to endogenous purine bases allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the thienopyrimidine core is a critical determinant of its biological activity and physicochemical properties. This guide focuses on the spectroscopic characteristics of 3-methylphenyl substituted thienopyrimidines, offering a comparative analysis based on available data for structurally related compounds and providing detailed experimental protocols for their characterization.

The introduction of a 3-methylphenyl (or m-tolyl) group at the N-3 position of the pyrimidine ring can significantly influence the molecule's electronic distribution, steric hindrance, and lipophilicity, thereby modulating its interaction with biological targets and its photophysical behavior. Understanding the spectroscopic properties—UV-Vis absorption and fluorescence emission—is paramount for elucidating structure-activity relationships (SAR), developing analytical methods, and gaining insights into the molecule's behavior in different biological environments.

Comparative Spectroscopic Analysis

While specific, comprehensive spectroscopic data for 3-methylphenyl substituted thienopyrimidines is not extensively documented in a single source, we can infer their expected properties by comparing them with other aryl-substituted analogs. The electronic properties of the substituent on the phenyl ring at the N-3 position play a crucial role in the photophysical characteristics of the thienopyrimidine core.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectra of thienopyrimidine derivatives typically exhibit characteristic bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are sensitive to the nature of the substituent and the polarity of the solvent.

For a 3-methylphenyl substituted thienopyrimidine, the methyl group, being a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted 3-phenyl analog. This is due to the destabilization of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO energy gap.

Table 1: Expected UV-Vis Absorption Properties of 3-Aryl Substituted Thienopyrimidines

Substituent at N-3Expected λmax Shift (relative to Phenyl)Expected Molar Absorptivity (ε)Rationale
Phenyl ReferenceModerate to HighBaseline for comparison.
3-Methylphenyl Slight Bathochromic Shift (Red Shift)Similar to PhenylThe electron-donating methyl group slightly destabilizes the HOMO.
4-Methoxyphenyl Bathochromic Shift (Red Shift)Higher than PhenylThe stronger electron-donating methoxy group significantly destabilizes the HOMO.
4-Nitrophenyl Hypsochromic Shift (Blue Shift)Lower than PhenylThe electron-withdrawing nitro group stabilizes the HOMO.

The polarity of the solvent can also influence the absorption spectra. In polar solvents, a slight red shift (solvatochromism) may be observed for these compounds due to the stabilization of the excited state through dipole-dipole interactions.

Fluorescence Spectroscopy

Thienopyrimidine derivatives often exhibit fluorescence, a property that is highly sensitive to their chemical environment. The fluorescence emission maximum (λem) and quantum yield (ΦF) are key parameters for characterizing their emissive properties.

The 3-methylphenyl substituent is anticipated to have a modest effect on the fluorescence properties compared to the unsubstituted phenyl derivative. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be influenced by various non-radiative decay pathways. The flexibility of the phenyl ring can lead to non-radiative decay through torsional motion.

Table 2: Expected Fluorescence Properties of 3-Aryl Substituted Thienopyrimidines

Substituent at N-3Expected λem Shift (relative to Phenyl)Expected Quantum Yield (ΦF)Rationale
Phenyl ReferenceModerateBaseline for comparison.
3-Methylphenyl Slight Bathochromic Shift (Red Shift)Similar to PhenylMinimal electronic perturbation from the methyl group.
4-Aminophenyl Significant Bathochromic ShiftHigher than PhenylStrong electron-donating amino group promotes intramolecular charge transfer (ICT).
4-Cyanophenyl Hypsochromic Shift (Blue Shift)Lower than PhenylElectron-withdrawing cyano group can quench fluorescence.

Solvent polarity is expected to have a more pronounced effect on the fluorescence emission than on the absorption. In polar solvents, a larger Stokes shift (the difference between the absorption and emission maxima) is often observed due to the reorientation of solvent molecules around the excited-state dipole.

Experimental Protocols

To facilitate the direct characterization of 3-methylphenyl substituted thienopyrimidines, the following detailed experimental protocols for UV-Vis absorption and fluorescence spectroscopy are provided.

Synthesis of 3-Methylphenyl Substituted Thienopyrimidines

A general synthetic route to 3-aryl substituted thienopyrimidin-4(3H)-ones involves the cyclization of a 2-amino-3-carboxamidothiophene precursor.[3]

Diagram: Synthetic Pathway

Synthesis A 2-Amino-3-ethoxycarbonylthiophene B 2-(3-Methylphenyl)amino-3-carbonylthiophene A->B m-Toluidine, High Temp. C 3-(3-Methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one B->C Formamide, Reflux

Caption: General synthetic scheme for 3-methylphenyl substituted thienopyrimidines.

Step-by-Step Protocol:

  • Amidation: React the starting 2-amino-3-ethoxycarbonylthiophene with m-toluidine at elevated temperatures to form the corresponding 2-(3-methylphenyl)amino-3-carbonylthiophene intermediate.

  • Cyclization: Reflux the intermediate with formamide to effect the cyclization and formation of the 3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.

UV-Vis Absorption Spectroscopy

Diagram: UV-Vis Spectroscopy Workflow

UVVis_Workflow A Prepare Stock Solution (e.g., 1 mM in DMSO) B Prepare Working Solutions (e.g., 1-10 µM in desired solvents) A->B C Record UV-Vis Spectra (200-800 nm) B->C D Determine λmax and Absorbance C->D E Calculate Molar Absorptivity (ε) D->E Fluorescence_Workflow A Prepare Dilute Solutions (Absorbance < 0.1 at λex) B Record Emission Spectra A->B D Measure Quantum Yield (ΦF) (Relative Method) A->D C Determine λem B->C

Caption: Workflow for fluorescence analysis.

Step-by-Step Protocol:

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Sample Preparation:

    • Prepare dilute solutions of the sample in various spectroscopic grade solvents. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Emission Spectra:

    • Excite the sample at its absorption maximum (λmax).

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

    • Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

    • Record the integrated fluorescence intensity (area under the emission curve) for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Conclusion

The spectroscopic properties of 3-methylphenyl substituted thienopyrimidines are of significant interest for their application in drug discovery and materials science. While direct and comprehensive data for this specific substitution pattern is emerging, a comparative analysis with other aryl-substituted analogs provides valuable insights into their expected photophysical behavior. The provided experimental protocols offer a robust framework for researchers to systematically characterize these promising compounds, thereby facilitating the elucidation of structure-property relationships and accelerating the development of new thienopyrimidine-based technologies.

References

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Pharmaceuticals, 14(12), 1303. [Link]

  • Hassan, A. A., et al. (2021). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances, 11(59), 37385-37400. [Link]

  • El-Baih, F. E. M., Al-Blowy, H. A. S., & Al-Hazimi, H. M. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. [Link]

  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3), 24-29. [Link]

  • El-Baih, F. E. M., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(10), 2341-2359. [Link]

  • Hamed, M. M., et al. (2008). Synthesis and structure of some thienopyrimidine derivatives. Monatshefte für Chemie/Chemical Monthly, 139(7), 809-820. [Link]

  • Patel, M. A., et al. (2022). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Future Journal of Pharmaceutical Sciences, 8(1), 1-7. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Journal of the Chinese Chemical Society, 59(4), 448-456. [Link]

  • Shaker, Y. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)Azo)-2-Substituted Thiophene Dyes. Chemistry, 3(1), 196-205. [Link]

  • Lee, J., et al. (2019). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2019(2), M1065. [Link]

  • Elmongy, E. I., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 27(23), 8527. [Link]

  • ResearchGate. (n.d.). Theoretical extinction coefficient compared with the experimental... [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). 3D plot of molar extinction coefficient and quantum yield versus... [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). Molar absorption coefficient 3, fluorescence quantum yield of films and OFET charge carrier mobilities measurements on pristine polymers [Table]. Retrieved from [Link]

  • Akram, M. S. (2013, April 10). How do I use the brightness definition of an RFP (quantum yield times extinction coefficient)? ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. [Link]

  • Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15), 566-588. [Link]

  • Masurier, N., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

  • Deau, E., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]

  • Singh, M., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 64(15), 11284-11303. [Link]

  • Le-Deygen, I. M., et al. (2022). Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 27(3), 1039. [Link]

  • ResearchGate. (n.d.). (a) Absorption and fluorescence spectra of 3 in different solvents. [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the three compounds in toluene (conc. 0.01... [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis data for different solvents [Table]. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
© Copyright 2026 BenchChem. All Rights Reserved.